5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIQXPKCZLYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384748 | |
| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56492-83-2 | |
| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol (CAS No. 56492-83-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. This document details the synthesis, physicochemical properties, and potential applications of the title compound, offering a foundational resource for researchers engaged in the discovery and development of novel bioactive molecules.
Introduction: The Versatility of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is present in numerous commercially available drugs and serves as a vital pharmacophore in medicinal chemistry. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic activities. The biological versatility of this scaffold stems from the ability of its heteroatoms to engage in hydrogen bonding and other non-covalent interactions with various biological targets. The introduction of a thiol group at the 2-position and a butylthio substituent at the 5-position of the thiadiazole ring, as in the case of this compound, modulates the compound's lipophilicity and electronic properties, thereby influencing its biological activity and potential therapeutic applications.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 56492-83-2 | |
| Molecular Formula | C₆H₁₀N₂S₃ | |
| Molecular Weight | 206.35 g/mol | |
| SMILES | CCCCSC1=NNC(=S)S1 |
Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific applications.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through the S-alkylation of a suitable precursor, such as 2,5-dimercapto-1,3,4-thiadiazole. This method offers a straightforward and efficient route to the desired product.
Proposed Synthetic Pathway
The alkylation of 2,5-dimercapto-1,3,4-thiadiazole with an appropriate butylating agent, such as butyl bromide, in the presence of a base, provides a direct route to the target compound. The reaction proceeds via a nucleophilic substitution mechanism.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the alkylation of similar thiadiazole derivatives and should be optimized for specific laboratory conditions.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a mild base, such as potassium carbonate (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Alkylation: Slowly add butyl bromide (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl protons, a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a triplet for the methylene protons attached to the sulfur atom. A broad singlet corresponding to the thiol proton (SH) would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the four distinct carbon atoms of the butyl group and two signals for the carbon atoms of the thiadiazole ring.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.35 g/mol ). Fragmentation patterns would likely involve cleavage of the butyl chain and fragmentation of the thiadiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the tautomeric thione form, C-H stretching of the butyl group, C=N stretching of the thiadiazole ring, and C-S stretching.
Potential Applications and Future Directions
The unique structural features of this compound suggest its potential utility in several areas of research and development.
Medicinal Chemistry
Given the broad biological activity of 1,3,4-thiadiazole derivatives, this compound is a promising candidate for screening in various biological assays. Potential areas of investigation include:
-
Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.
-
Anticancer Activity: The thiadiazole nucleus is a component of several anticancer agents, and its derivatives have been shown to target various pathways involved in tumorigenesis.
-
Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in metalloenzymes, suggesting potential as an enzyme inhibitor.
Caption: Potential application pathways for the title compound.
Materials Science
The presence of multiple sulfur atoms makes this compound a candidate for applications in materials science, such as:
-
Corrosion Inhibitors: Sulfur-containing organic compounds are known to be effective corrosion inhibitors for various metals.
-
Ligand Synthesis: The thiol and thiadiazole nitrogen atoms can coordinate with metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks.
Conclusion
This compound is a versatile heterocyclic compound with a promising profile for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers in the field. Further experimental validation of the proposed synthetic routes and a comprehensive evaluation of its biological activities are warranted to fully explore the potential of this intriguing molecule.
References
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Anonymous. (2014). METHODS OF SYNTHESIS: 1, 3, 4-THIADIAZLE-2-THIONES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 396-413.
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999.
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1, 3, 4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.
- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2016). Synthesis and identification of some derivatives of 1, 3, 4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 114-124.
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NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
- Jololiddinov Fazliddin Yuldashali Ugli, Trainee-Researcher Of Academic Institute Of Bioorganic Chemistry Named After O.S Sodikov Laboratory Of Low Molecular Weight Biologically Active Compounds, Uzbekistan, Xaitboev Xamid, Senior Researcher, Candidate Of Chemical Sciences Of Academic Institute Of Bioorganic Chemistry Named After Os Sodikov Laboratory Of Low Molecular Biologically Active Compounds, Uzbekistan, & Bob
5-(Butylthio)-1,3,4-thiadiazole-2-thiol molecular weight
An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Abstract
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse and significant pharmacological activities. As a derivative, this compound represents a key chemical entity and a versatile building block in the design and synthesis of novel therapeutic agents. The introduction of a butylthio group modifies the lipophilicity and electronic properties of the parent thiadiazole ring, offering a strategic handle for medicinal chemists to fine-tune biological activity. This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, a validated synthetic methodology with mechanistic insights, and a discussion of its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's molecular characteristics is fundamental to its application in research. This compound is identified by the CAS Number 56492-83-2.[1][2] Its structural and physicochemical properties are summarized below.
Chemical Structure
The molecule consists of a central five-membered 1,3,4-thiadiazole ring, which is functionalized with a thiol group (-SH) at position 2 and a butylthio group (-S-C₄H₉) at position 5. The presence of the thiol group allows for tautomerism, existing in equilibrium with its thione form.
Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a self-validating system where the identity and purity of the final product are confirmed through rigorous characterization.
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Reaction Setup: To a solution of 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) in absolute ethanol, add potassium hydroxide (1.0 eq) portion-wise while stirring at room temperature. Stir for 30 minutes to ensure complete formation of the potassium thiolate salt.
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Alkylation: Add 1-bromobutane (1.0 eq) dropwise to the reaction mixture.
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Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify with dilute HCl to a pH of ~2-3, which will precipitate the crude product.
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Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Methods for Structural Characterization
To confirm the successful synthesis and purity of the target compound, the following analytical techniques are essential:
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 206.35 g/mol .
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¹H NMR Spectroscopy: The spectrum should display characteristic signals for the butyl group: a triplet around 0.9 ppm (CH₃), a sextet around 1.4 ppm (-CH₂-), a quintet around 1.6 ppm (-CH₂-), and a triplet around 3.2 ppm (-S-CH₂-). A broad singlet in the downfield region would indicate the thiol proton.
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¹³C NMR Spectroscopy: The spectrum will show four distinct signals for the butyl carbon atoms and two signals for the thiadiazole ring carbons.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl chain (~2850-2960 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and a potential broad S-H stretch if not in the thione form.
Applications in Research and Drug Development
While specific applications for this compound are primarily as a synthetic intermediate, the 1,3,4-thiadiazole scaffold it belongs to is of immense interest to the pharmaceutical industry. Derivatives of this core structure have demonstrated a wide array of pharmacological activities. [3][4]
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Antimicrobial and Antifungal Agents: The thiadiazole ring is a component of numerous compounds developed to combat bacterial and fungal infections. [5]* Anticancer Activity: Many 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antitumor agents, showing cytotoxicity against various cancer cell lines. [3][6]* Anti-inflammatory and Analgesic Properties: This scaffold has been incorporated into molecules designed as anti-inflammatory and pain-relieving drugs. [3][4]* Other Therapeutic Areas: The versatility of the 1,3,4-thiadiazole core has led to its exploration for diuretic, anticonvulsant, antihypertensive, and antioxidant activities. [3][4][7] this compound serves as a crucial starting material for creating libraries of novel compounds. The thiol group provides a reactive site for further functionalization, while the butylthio moiety enhances lipophilicity, which can improve pharmacokinetic properties such as membrane permeability and bioavailability.
Safety, Handling, and Storage
While a specific, comprehensive safety profile for this compound is not readily available, data from structurally related compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, indicate potential hazards. [8]This related compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. [8] Recommended Precautions:
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Handling: Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Based on similar compounds, storage at 0-8°C is recommended. [5]
Conclusion
This compound, with a molecular weight of 206.35 g/mol , is a valuable chemical tool for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and accessible synthetic route make it an attractive building block for the synthesis of more complex molecules. The proven therapeutic potential of the 1,3,4-thiadiazole scaffold underscores the importance of this derivative as a key intermediate in the quest for novel and effective therapeutic agents.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]
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Drapak, I. V., Zimenkovsky, B. S., & Slabyy, M. V. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]
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PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]
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PubMed. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]
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An In-Depth Technical Guide to 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1][2][3][4][5][6] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, serves as a core component in a variety of established therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents.[1][2][3][4][5][6] The introduction of a thiol group at the 2-position and an alkylthio substituent at the 5-position, as in 5-(butylthio)-1,3,4-thiadiazole-2-thiol, further enhances the chemical reactivity and potential for biological interaction of this privileged structure. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, a detailed synthesis protocol, and its potential applications in research and drug development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogs such as 5-methylthio-1,3,4-thiadiazole-2-thiol.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₁₀N₂S₃ |
| Molecular Weight | 206.35 g/mol |
| Appearance | Likely a white to pale yellow crystalline solid |
| Melting Point | Expected to be in a similar range to analogous compounds like 5-methylthio-1,3,4-thiadiazole-2-thiol (138-141 °C).[7] |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). |
| pKa | The thiol group imparts acidic properties to the molecule. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene protons (CH₂), another multiplet for the next methylene protons (CH₂), and a triplet for the methylene protons attached to the sulfur atom (S-CH₂).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbons of the butyl group and two signals for the carbons of the thiadiazole ring. The C=S carbon would appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would likely exhibit a characteristic S-H stretching band for the thiol group, along with C-H stretching vibrations for the butyl group and C=N and C-S stretching frequencies associated with the thiadiazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols can be achieved through a well-established multi-step procedure starting from a corresponding carboxylic acid. The following is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Detailed Methodology:
Step 1: Synthesis of Butyric Hydrazide
-
To a solution of ethyl butyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude butyric hydrazide, which can be used in the next step without further purification.
Step 2: Synthesis of Potassium Dithiocarbazate
-
Dissolve butyric hydrazide (1 equivalent) in a cold solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.
-
To this cooled and stirred solution, add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 12-16 hours.
-
The precipitated potassium dithiocarbazate salt is collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of 5-Butyl-1,3,4-thiadiazole-2-thiol
-
Suspend the potassium dithiocarbazate salt (1 equivalent) in water.
-
Acidify the suspension with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The cyclization to 5-butyl-1,3,4-thiadiazole-2-thiol occurs upon acidification.
-
The solid product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 4: Synthesis of this compound
-
Dissolve 5-butyl-1,3,4-thiadiazole-2-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add a base, for example, potassium carbonate (1.2 equivalents), to the solution.
-
To this mixture, add 1-bromobutane (1.1 equivalents) and reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the thiol group and the thiadiazole ring.
-
Thiol Group Reactivity: The thiol group is nucleophilic and can undergo various reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. This functional group is also capable of forming metal complexes.
-
Thiadiazole Ring Stability: The 1,3,4-thiadiazole ring is aromatic and generally stable under neutral and acidic conditions. However, it can be susceptible to ring-opening reactions under strong basic conditions.
-
Storage and Handling: The compound should be stored in a cool, dry place away from oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.
Applications in Research and Drug Development
Derivatives of 1,3,4-thiadiazole-2-thiol are known to exhibit a wide spectrum of biological activities, making this compound a compound of interest for further investigation.
-
Antimicrobial and Antifungal Agents: The 1,3,4-thiadiazole scaffold is a key component of many compounds with demonstrated antibacterial and antifungal properties.[8] The presence of the lipophilic butylthio group may enhance cell membrane permeability and, consequently, antimicrobial activity.
-
Anti-inflammatory and Analgesic Properties: Numerous 1,3,4-thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[1][2][3]
-
Anticancer Activity: The thiadiazole nucleus is found in several compounds investigated for their anticancer properties.[1] These compounds often act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.
-
Corrosion Inhibition: The presence of sulfur and nitrogen atoms makes these compounds effective corrosion inhibitors for various metals and alloys.
-
Agrochemicals: Some thiadiazole derivatives have applications in agriculture as fungicides and herbicides.[8]
Caption: Potential applications of this compound.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through established synthetic routes, and its chemical properties, particularly the reactivity of the thiol group, allow for further functionalization to generate a diverse library of derivatives. The broad range of biological activities associated with the 1,3,4-thiadiazole scaffold underscores the importance of this compound as a valuable building block for the development of new therapeutic agents and other advanced materials. Further research into the specific biological profile of this compound is warranted to fully explore its potential.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]
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Hambardzumyan, E. N., Vorskanyan, A. S., Grigoryan, A. A., & Yengoyan, A. P. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9. [Link]
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El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. R. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17. [Link]
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Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45. [Link]
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- 6. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review » Growing Science [growingscience.com]
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- 8. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-(butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole, and its subsequent selective mono-S-alkylation. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel thiadiazole derivatives.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This compound, in particular, presents a versatile platform for further chemical modification, with the thiol group offering a reactive handle for the attachment of various pharmacophores.
This guide will detail a robust and reproducible two-step synthesis of this compound, commencing with the formation of the 2,5-dimercapto-1,3,4-thiadiazole precursor, followed by a selective mono-alkylation.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole, from readily available starting materials. The second step is the selective mono-S-alkylation of this intermediate with a suitable butyl halide.
Caption: Tautomeric forms of the precursor.
Detailed Experimental Protocol
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the cooled solution with continuous stirring.
-
To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The reaction mixture is then refluxed for 4-6 hours. [2]7. After reflux, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Hydrazine:CS₂:Base) | 1 : 2 : 2 | Ensures complete reaction and neutralization of byproducts. |
| Reaction Temperature | Initial <10°C, then reflux | Controls the initial exothermic reaction and drives the cyclization to completion. |
| Reaction Time | 1-2 hours at RT, 4-6 hours reflux | Allows for the formation of the intermediate and subsequent cyclization. |
Step 2: Selective Mono-S-Alkylation
The second and final step is the selective mono-S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a butyl halide to yield the desired product. Controlling the stoichiometry of the reactants is key to achieving mono-alkylation and minimizing the formation of the di-alkylated byproduct.
Controlling Selectivity
Achieving mono-alkylation over di-alkylation is a common challenge in the functionalization of symmetric di-functional molecules. The selectivity can be controlled by several factors:
-
Stoichiometry: Using a slight excess or an equimolar amount of the dimercapto-thiadiazole relative to the alkylating agent favors mono-alkylation.
-
Base: Using a weaker base or one equivalent of a strong base can selectively deprotonate one thiol group. The formation of mono- and di-salts with bases like ammonia, pyridine, and hydrazine hydrate has been demonstrated. [3]* Reaction Temperature: Lower temperatures generally favor mono-alkylation by reducing the rate of the second alkylation reaction.
-
Solvent: The choice of solvent can influence the solubility of the mono-anion and its reactivity.
Detailed Experimental Protocol
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole
-
1-Bromobutane (or other butyl halide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Acetone
-
Distilled water
Procedure:
-
To a solution of 2,5-dimercapto-1,3,4-thiadiazole in DMF or acetone, add one equivalent of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the mono-potassium salt.
-
Add one equivalent of 1-bromobutane dropwise to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) and monitor the progress by thin-layer chromatography (TLC). [4]5. Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Thiadiazole:Butyl Halide:Base) | 1 : 1 : 1 | Favors selective mono-alkylation. |
| Reaction Temperature | Room Temperature to 50°C | Provides a balance between reaction rate and selectivity. |
| Solvent | DMF or Acetone | Good solvents for both the starting material and the intermediate salt. |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups). A broad singlet for the N-H proton of the thione tautomer. [1] |
| ¹³C NMR | Resonances for the four distinct carbons of the butyl group and two signals for the carbons of the thiadiazole ring. [1] |
| FTIR (cm⁻¹) | Absorption bands for N-H stretching (around 3100-3300), C-H stretching of the butyl group (around 2850-2960), C=N stretching (around 1600), and C=S stretching (around 1100-1250). [1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂S₃, MW: 206.35 g/mol ). [5]Characteristic fragmentation patterns may include the loss of the butyl group. |
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for this compound. By carefully controlling the reaction conditions, particularly in the selective mono-alkylation step, high yields of the desired product can be achieved. The provided experimental protocols and characterization data serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important heterocyclic building block for further research and development.
References
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.
- Fadda, A. A., Bondock, S., Rabie, S., & Etman, H. A. (2014). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 19(11), 18274–18291.
- Stoyanova, M., & Vutov, V. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molbank, 2024(2), M1834.
- Gazaliev, A. M., Zhurinov, M. Z., & Fazylov, S. D. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. Russian Journal of General Chemistry, 86(4), 843–846.
- Jololiddinov, F. Y. U., Xaitboev, X., & Boboev, B. N. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(09), 143-153.
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PubChem. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., & Nektegayev, I. O. (2019).
- Krzikalla, H., & Popp, E. (1956). U.S. Patent No. 2,736,729. Washington, DC: U.S.
- Murase, H., Oya, T., & Ito, S. (1993). U.S. Patent No. 5,258,395. Washington, DC: U.S.
- Amiel, P., Mahamoud, A., Brouant, P., Galy, J. P., Barbe, J., Karolak-Wojciechowska, J., & Posel, M. (1996). Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines. ChemInform, 27(13).
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SpectraBase. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-. Retrieved from [Link]
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NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. Retrieved from [Link]
- Mohamed, Y. A., & Abbas, S. E. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 8(3), 1454-1460.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulphides. Afinitad, 59(499), 313-318.
- Al-Obaidi, A. M. J. (2010). Synthesis of Some New 1, 2, 4-Triazole, 1, 3, 4-Thiadiazole and Triazolo [3, 4-b] Thiadiazine Derivatives (Master's thesis, University of Baghdad).
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.
-
ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. As a Senior Application Scientist, this document synthesizes theoretical predictions, data from analogous structures, and established NMR principles to offer a robust interpretation for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Molecular Structure and Tautomerism: The Foundation of Spectral Interpretation
To accurately interpret the ¹H NMR spectrum, it is imperative to first consider the molecular structure and potential tautomeric forms of this compound. The molecule consists of a central 1,3,4-thiadiazole ring substituted with a butylthio group at the 5-position and a thiol group at the 2-position.
A critical aspect of the chemistry of 2-mercapto-1,3,4-thiadiazoles is the existence of a thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (A) and the thione form (B). Spectroscopic and computational studies on analogous compounds, such as 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, have indicated that the thione tautomer is generally the more stable and therefore the predominant form in solution[1]. This has significant implications for the ¹H NMR spectrum, as it dictates the presence of an N-H proton instead of an S-H proton.
Caption: Thiol-thione tautomerism of this compound.
Predicted ¹H NMR Spectrum: Chemical Shifts and Coupling Constants
The expected ¹H NMR spectrum in a common deuterated solvent such as DMSO-d₆ would exhibit signals corresponding to the butyl group protons and the N-H proton of the predominant thione tautomer.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | 13.0 - 15.0 | broad singlet | 1H | - |
| S-CH₂ -CH₂-CH₂-CH₃ | 3.0 - 3.3 | triplet | 2H | ~7.5 |
| S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | sextet | 2H | ~7.5 |
| S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | sextet | 2H | ~7.5 |
| S-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | triplet | 3H | ~7.5 |
In-Depth Analysis of Spectral Features
The N-H Proton: A Telltale Sign of the Thione Tautomer
The most downfield signal in the spectrum is anticipated to be a broad singlet in the region of 13.0 - 15.0 ppm , corresponding to the N-H proton of the thione tautomer. This significant deshielding is a characteristic feature of protons attached to nitrogen within a heterocyclic ring system and has been observed in analogous 1,3,4-thiadiazole structures[2]. The broadness of this peak is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.
The Butylthio Group: A Cascade of Coupled Signals
The butylthio substituent gives rise to a characteristic set of coupled signals in the aliphatic region of the spectrum.
-
α-Methylene (S-CH₂): The methylene group directly attached to the sulfur atom is the most deshielded of the butyl chain protons, expected to resonate as a triplet between 3.0 and 3.3 ppm . The electron-withdrawing effect of the sulfur atom and the thiadiazole ring contributes to this downfield shift. This triplet arises from coupling to the adjacent β-methylene protons.
-
β- and γ-Methylene (-CH₂-CH₂-): The two internal methylene groups of the butyl chain are predicted to appear as overlapping sextets in the range of 1.3 - 1.8 ppm . Each of these signals is split by the protons on the two neighboring carbon atoms.
-
δ-Methyl (-CH₃): The terminal methyl group of the butyl chain will be the most upfield signal, appearing as a triplet between 0.8 and 1.0 ppm , resulting from coupling with the adjacent γ-methylene protons.
The characteristic coupling pattern of the butyl group provides a clear signature for this substituent.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 16 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 64 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly phased peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Sources
- 1. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and crystallographic analysis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural and physicochemical properties of novel heterocyclic compounds.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiol group at the 2-position and a butylthio substituent at the 5-position of the thiadiazole ring is anticipated to modulate the compound's lipophilicity and potential for metal chelation, making it a molecule of significant interest for further investigation. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships and for rational drug design. This guide will detail the methodologies for its synthesis, purification, and comprehensive structural characterization, with a primary focus on single-crystal X-ray diffraction.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₆H₁₀N₂S₃ and a molecular weight of 206.35 g/mol . The molecule features a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with a butylthio group at the C5 position and a thiol group at the C2 position. The presence of the thiol group suggests the possibility of tautomerism, existing in equilibrium with its thione form.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂S₃ | [1][2][3] |
| Molecular Weight | 206.35 g/mol | [2] |
| CAS Number | 56492-83-2 | [1][2][3] |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Inferred from similar compounds |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapting established methods for the synthesis of related 1,3,4-thiadiazole derivatives. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of Potassium Dithiocarbazate
-
To a stirred solution of potassium hydroxide (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.1 mol) dropwise at 0-5 °C.
-
After the addition is complete, add carbon disulfide (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the mixture for 2-3 hours at room temperature.
-
The precipitated potassium dithiocarbazate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
-
Reflux a mixture of potassium dithiocarbazate (0.1 mol) and concentrated sulfuric acid (20 mL) in ethanol (100 mL) for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, 5-amino-1,3,4-thiadiazole-2-thiol, is filtered, washed with water until neutral, and dried.
Step 3: Synthesis of this compound
-
To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (0.06 mol).
-
To this mixture, add 1-bromobutane (0.055 mol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Rationale for Experimental Choices: The use of a strong acid in Step 2 facilitates the cyclization of the dithiocarbazate to form the thiadiazole ring. In Step 3, the presence of a base is crucial to deprotonate the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the bromide from 1-bromobutane in an SN2 reaction.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The synthesized compound should be characterized by various spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-2600 cm⁻¹ would indicate the S-H stretching of the thiol group. The C=N stretching vibration of the thiadiazole ring is expected to appear around 1600-1650 cm⁻¹. The C-S stretching vibrations are typically observed in the range of 600-800 cm⁻¹.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would show signals corresponding to the butyl group. A triplet at approximately 0.9 ppm for the terminal methyl group (CH₃), a sextet around 1.4 ppm for the adjacent methylene group (CH₂), a quintet around 1.7 ppm for the next methylene group (CH₂), and a triplet around 3.2 ppm for the methylene group attached to the sulfur atom (S-CH₂) are expected. A broad singlet at higher chemical shift values would correspond to the thiol proton (S-H).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the butyl group and the thiadiazole ring. The carbon atoms of the butyl group would appear in the upfield region (10-40 ppm). The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at lower fields, typically in the range of 150-170 ppm.
Crystallographic Analysis
The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction.[2][4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
The process should be carried out in a dust-free environment and at a constant temperature to promote the growth of well-defined crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4]
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Rationale for Experimental Choices: Slow evaporation is a common and effective method for growing high-quality single crystals. Low-temperature data collection improves the quality of the diffraction data by reducing thermal motion. Direct methods are powerful for solving the phase problem for small molecules.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystal Structure of this compound
While the specific crystal structure of this compound has not been reported, we can infer its likely structural features based on the known crystal structures of similar 1,3,4-thiadiazole derivatives.
The 1,3,4-thiadiazole ring is expected to be essentially planar. The butylthio group will likely adopt a staggered conformation to minimize steric hindrance. The orientation of the butyl chain relative to the thiadiazole ring will be a key conformational feature. The thiol group can participate in intermolecular hydrogen bonding, which will play a significant role in the crystal packing.
Hypothetical Crystallographic Data:
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| V (ų) | 965 |
| Z | 4 |
| ρcalc (g/cm³) | 1.42 |
Expected Bond Lengths and Angles:
-
The C-S and C=N bond lengths within the thiadiazole ring are expected to be intermediate between single and double bonds due to aromaticity.
-
The C-S bond length of the exocyclic thiol group will be typical for a single C-S bond.
-
The bond angles within the five-membered ring will be close to 108°.
Conclusion
This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and a hypothetical crystallographic analysis of this compound. The described protocols and expected data are based on established chemical principles and data from closely related compounds. A definitive understanding of the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for advancing its development in medicinal chemistry. The methodologies outlined herein provide a robust framework for researchers to synthesize and comprehensively characterize this and other novel thiadiazole derivatives.
References
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SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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BuyersGuideChem. This compound | C6H10N2S3. Retrieved from [Link]
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Siddiqui, N., et al. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]
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Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Retrieved from [Link]
-
ORNL Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]
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Pancholi, V. (2018, February 3). Lecture 04: X-ray diffraction: Crystal structure determination [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]
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DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]
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RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]
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International Journal of Research in Pharmaceutical and Nano Sciences. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
This guide provides a comprehensive technical overview of the solubility of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document is structured to provide not only theoretical insights into its solubility but also a practical, field-proven methodology for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their research.
Introduction: The Significance of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound, with its distinct substitution pattern, presents a unique profile of polarity and potential for intermolecular interactions, making a systematic study of its solubility essential for its development as a potential therapeutic or agrochemical agent. The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and overall efficacy.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure, which dictates its interactions with various solvents. The key structural features influencing its solubility are:
-
The 1,3,4-Thiadiazole Core: This heterocyclic ring contains both nitrogen and sulfur atoms, which can participate in dipole-dipole interactions and potentially form hydrogen bonds.
-
The Thiol Group (-SH): The thiol group is weakly acidic and can act as a hydrogen bond donor. Its presence suggests the possibility of increased solubility in polar, protic solvents.
-
The Butylthio Group (-S-C₄H₉): The butyl chain is nonpolar and will contribute to the compound's lipophilicity. This group will favor solubility in nonpolar, organic solvents.
Based on these features, a qualitative prediction of solubility in common laboratory solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate | Solvents like ethanol and methanol can engage in hydrogen bonding with the thiol and nitrogen atoms of the thiadiazole ring. However, the nonpolar butylthio group may limit extensive solubility. |
| Polar Aprotic | Good | Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the molecule. The use of DMSO in the synthesis of related compounds supports this.[3] |
| Nonpolar | Moderate to Low | Solvents like toluene and hexane will primarily interact with the butylthio group. The polar nature of the thiadiazole-thiol moiety will likely limit solubility in highly nonpolar solvents. |
| Aqueous | Low | The presence of the lipophilic butylthio group and the overall molecular structure suggest limited solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
A definitive understanding of a compound's solubility requires empirical measurement. The following section details a robust, step-by-step protocol for determining the solubility of this compound using the widely accepted shake-flask method.[4] This method is considered the gold standard for determining thermodynamic solubility.[5]
Materials and Equipment
-
This compound (analytical grade)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[4]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the diluted solutions using a validated HPLC method to determine the concentration of the dissolved compound.
-
A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.
-
High-Throughput Solubility Screening
For early-stage drug discovery and lead optimization, higher-throughput methods for solubility assessment are often employed. Nephelometry, which measures the scattering of light by undissolved particles, is a common technique.[6][7]
Principle of Nephelometric Solubility Assay
In a nephelometric assay, the compound is typically dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer.[5][8] The point at which the compound precipitates and the solution becomes turbid is detected by a nephelometer. This provides a measure of the kinetic solubility, which is often sufficient for ranking compounds in early discovery phases.
The following diagram illustrates the principle of a nephelometric solubility assay.
Caption: Workflow for a high-throughput nephelometric solubility assay.
Conclusion
A thorough understanding of the solubility of this compound is fundamental to its successful development in pharmaceutical or agrochemical applications. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed, validated experimental protocol for its empirical determination. By employing the methodologies outlined herein, researchers can obtain reliable and reproducible solubility data, which is essential for informed decision-making in formulation development, pharmacokinetic studies, and overall project advancement. The 1,3,4-thiadiazole class of compounds continues to be a rich source of biologically active molecules, and a solid foundation in their physicochemical properties is key to unlocking their full potential.[2]
References
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Al-Ghorbani, M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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Drapak, I. V., et al. (2020). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
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Gencheva, G., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Tautomerism in 5-(alkylthio)-1,3,4-thiadiazole-2-thiols
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium between the thione and thiol forms of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols, a class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry.[1][2] This document moves beyond a mere description of the phenomenon to offer researchers, scientists, and drug development professionals a practical, in-depth understanding of the synthetic routes and the analytical methodologies required for definitive structural elucidation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in robust spectroscopic and computational evidence.
Introduction: The Thione-Thiol Tautomerism in Heterocycles
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry. In the realm of sulfur-containing heterocycles, the amide-thioamide and lactam-lactim tautomerism are of paramount importance, influencing the molecule's reactivity, aromaticity, and biological interactions. The 5-(alkylthio)-1,3,4-thiadiazole-2-thiol core is a classic example of prototropic tautomerism, existing in a dynamic equilibrium between a thiol form and a thione form.[3]
Extensive research, combining experimental spectroscopy and quantum chemical calculations, has demonstrated that the thione tautomer is the overwhelmingly predominant and more stable form for these compounds in both the solid state and in solution.[4][5] This stability is attributed to factors including greater resonance stabilization within the thioamide-like fragment. This guide will provide the methodologies to unequivocally confirm this structural preference.
Diagram 1: Tautomeric Equilibrium A Graphviz diagram illustrating the equilibrium between the thiol and thione forms.
Caption: Thiol-thione tautomeric equilibrium in 5-(alkylthio)-1,3,4-thiadiazole-2-thiols.
Synthesis of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols
A robust understanding of tautomerism begins with a reliable synthetic protocol. The most common and efficient route involves the cyclization of dithiocarbazates, which are typically formed in situ.[6]
Rationale for Synthetic Approach
The chosen method, adapted from established procedures, utilizes an alkyl dithiocarbazate precursor which is cyclized with carbon disulfide.[7] This one-pot synthesis is efficient and provides good yields. The use of potassium hydroxide as a base is critical for the deprotonation steps, facilitating both the initial formation of the dithiocarbazate salt and the subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of 5-(methylthio)-1,3,4-thiadiazole-2-thiol
This protocol details the synthesis of the methyl-substituted analog, which serves as a representative example for this class of compounds.
-
Preparation of Potassium Methyldithiocarbazate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve hydrazine hydrate (0.05 mol) in absolute ethanol (80 mL).
-
To this stirring solution, add potassium hydroxide (0.05 mol) and allow it to dissolve completely.
-
Slowly add carbon disulfide (0.06 mol) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, add methyl iodide (0.05 mol) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates the formation of the intermediate.
-
-
Cyclization and Work-up:
-
To the reaction mixture, add an additional portion of potassium hydroxide (0.05 mol) and carbon disulfide (0.06 mol).
-
Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid.[7]
-
The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(methylthio)-1,3,4-thiadiazole-2-thiol as a yellow or off-white solid.[1]
-
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of the tautomeric form. Spectroscopic methods provide insights into the molecule's structure in solution and in the solid state, while X-ray crystallography offers definitive proof of the solid-state structure.
Diagram 2: Analytical Workflow A Graphviz diagram outlining the characterization process.
Caption: Workflow for synthesis and characterization of the tautomeric structure.
Spectroscopic Analysis: Distinguishing Thione from Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for determining molecular structure in solution.[9] Both ¹H and ¹³C NMR provide critical data points to identify the dominant tautomer.
Expertise & Causality: The key to distinguishing the tautomers lies in identifying signals unique to each form. For the thione, this is the N-H proton and the C=S carbon. For the thiol, it would be the S-H proton and the C-S-H carbon. The chemical environment, particularly the electronegativity of neighboring atoms and the presence of pi systems, dictates the chemical shift (δ), providing a diagnostic fingerprint.
4.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of compounds and reveal exchangeable protons.[4]
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Observe the spectrum for a broad, low-field signal characteristic of an N-H proton (typically δ 13-15 ppm), which is often broadened by quadrupole coupling with the adjacent nitrogen.
-
Concurrently, confirm the absence of a sharp signal in the typical S-H region (δ 1-4 ppm).
-
-
Validation (D₂O Exchange):
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the ¹H NMR spectrum.
-
The disappearance of the N-H signal confirms it as an exchangeable proton, providing strong evidence for the thione tautomer.
-
4.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
-
Data Acquisition:
-
Record a proton-decoupled ¹³C NMR spectrum.
-
The most diagnostic signal is the C2 carbon of the thiadiazole ring.
-
-
Data Interpretation:
-
The presence of a signal in the far downfield region (δ ~185-195 ppm) is definitive for a thiocarbonyl (C=S) carbon.[8] This significant deshielding is characteristic of the thione tautomer.
-
The thiol tautomer would exhibit a C2 signal at a much higher field (estimated δ ~150-160 ppm), which is not observed.
-
| Table 1: Comparative NMR Data for Thione vs. Thiol Tautomers | | | :--- | :--- | :--- | | Nucleus | Thione Tautomer (Observed) | Thiol Tautomer (Expected) | | ¹H NMR (NH vs. SH ) | Broad singlet, δ ~13-15 ppm (in DMSO-d₆). Disappears on D₂O exchange. | Sharp singlet, δ ~1-4 ppm. | | ¹³C NMR (C 2 Carbon) | Singlet, δ ~185-195 ppm.[8] | Singlet, δ ~150-160 ppm. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the bond energies within a molecule and is highly effective for identifying specific functional groups. In the solid state, these techniques provide a clear picture of the dominant tautomer.
Expertise & Causality: The stretching frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms. The N-H bond is stronger and involves a lighter atom (H) compared to the S-H bond. This results in a significantly higher stretching frequency for N-H (~3100-3400 cm⁻¹) compared to S-H (~2500-2600 cm⁻¹).[10] The presence of a band in one region and its absence in the other is a self-validating system for tautomer identification. The N-H stretch is often broader than an S-H stretch due to more extensive hydrogen bonding.[11]
4.2.1. FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Interpretation:
-
Identify a medium-to-strong absorption band in the 3100-3400 cm⁻¹ region, characteristic of an N-H stretching vibration.
-
Confirm the absence of any significant absorption in the 2500-2600 cm⁻¹ region, where the S-H stretch would appear.
-
Look for a strong band corresponding to the C=S stretch, typically found in the 1200-1300 cm⁻¹ region.
-
| Table 2: Diagnostic Vibrational Frequencies | | | :--- | :--- | :--- | | Vibrational Mode | Thione Tautomer (Observed) | Thiol Tautomer (Expected) | | N-H Stretch | ~3100-3400 cm⁻¹ (medium, often broad)[4] | Absent | | S-H Stretch | Absent | ~2500-2600 cm⁻¹ (weak to medium, sharp)[10] | | C=S Stretch | ~1200-1300 cm⁻¹ (strong) | Absent |
X-ray Crystallography: The Definitive Proof
When suitable single crystals can be grown, X-ray crystallography provides unambiguous, high-resolution structural data, ending any debate about the tautomeric form in the solid state.[12]
Expertise & Causality: This technique maps the electron density within the crystal lattice. By precisely locating the atomic positions, it can differentiate between a hydrogen atom covalently bonded to a nitrogen versus a sulfur atom. Furthermore, the measured bond lengths for the C2-S bond are definitive: a shorter bond length (~1.6-1.7 Å) is characteristic of a C=S double bond (thione), while a longer bond (~1.7-1.8 Å) indicates a C-S single bond (thiol).
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using standard software packages (e.g., SHELX, Olex2).
-
Refine the structural model against the experimental data.
-
Locate the key hydrogen atom in the difference Fourier map. Its position on the N3 nitrogen atom confirms the thione structure.
-
Analyze the bond length of the C2 carbon to the exocyclic sulfur. A length consistent with a C=S double bond provides final confirmation.
-
Conclusion
The tautomerism of 5-(alkylthio)-1,3,4-thiadiazole-2-thiols is a well-defined phenomenon where the thione form is energetically favored. This guide has provided a comprehensive framework for researchers to both synthesize these valuable compounds and definitively characterize their structure. By employing a logical workflow of NMR and vibrational spectroscopy, validated where possible by X-ray crystallography, scientific professionals can confidently assign the predominant thione tautomer. The protocols and interpretive logic presented herein are designed to be self-validating, ensuring high-confidence structural elucidation critical for applications in drug design and development.
References
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Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Al-Tamimi, A. M., et al. (n.d.). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. Retrieved January 23, 2026, from [Link]
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Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology. Retrieved January 23, 2026, from [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
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LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Berman, H. M., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved January 23, 2026, from [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]
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Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Biomolecular X-Ray Crystallography, Structure Determination Methods. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Guedes, G. P., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Retrieved January 23, 2026, from [Link]
-
Why are N-H stretching vibrations often sharp and not broad? (2019). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
-
Harper, T. (2020). X-ray Crystallography - Protein Structure. YouTube. Retrieved January 23, 2026, from [Link]
-
Al-Omair, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
Executive Summary: The 1,3,4-thiadiazole nucleus represents a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit an impressively broad and potent spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and diuretic effects.[1][2] This is attributed to the unique physicochemical properties of the five-membered ring, such as its aromaticity, mesoionic character, and its role as a bioisostere for other critical biological structures.[3][4][5] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, mechanisms of action, and key structure-activity relationships of 1,3,4-thiadiazole derivatives. It further presents detailed, field-proven experimental protocols for evaluating their anticancer and antimicrobial potential, ensuring a self-validating system for reproducible research.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms.[1] This arrangement confers unique properties that make it highly attractive for drug design.
Advantageous Physicochemical Properties
The therapeutic potential of 1,3,4-thiadiazoles is significantly influenced by the following characteristics:
-
Bioisosterism: The thiadiazole ring is a bioisostere of the pyrimidine nucleus, a fundamental component of nucleobases. This structural mimicry allows thiadiazole derivatives to potentially interfere with critical biological processes like DNA replication, forming a rational basis for their anticancer activity.[3][4]
-
Mesoionic Nature: The delocalized charge within the ring system gives it a mesoionic character. Despite these internal charges, the molecules are neutral overall. This property is crucial as it enhances the ability of these compounds to cross cellular membranes and interact strongly with biological targets like proteins and DNA, which contributes to good oral absorption and bioavailability.[3][4][5]
-
Hydrogen Bonding Capacity: The presence of nitrogen atoms provides hydrogen bond acceptor capabilities, while substituents can be designed to act as donors. This allows for strong and specific interactions with the active sites of enzymes and receptors, a key determinant of pharmacological activity.[3]
-
Metabolic Stability: The aromatic nature of the 1,3,4-thiadiazole ring generally imparts high metabolic stability, a desirable trait for any drug candidate.[6]
General Synthetic Strategies
A variety of synthetic routes to 1,3,4-thiadiazole derivatives have been established. The choice of method depends on the desired substitution pattern and the availability of starting materials. A prevalent and efficient method is the acid-catalyzed cyclization of thiosemicarbazides.
One of the most common and versatile methods involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide, typically in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[3][7] This reaction is robust and allows for the introduction of a wide variety of substituents at the 5-position of the thiadiazole ring, derived from the corresponding carboxylic acid. Further modifications can then be made to the 2-amino group.[3]
Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The 2-amino-1,3,4-thiadiazole structure is a particularly promising foundation for the development of novel anticancer agents.[3] These compounds have been shown to target a diverse range of molecular pathways implicated in tumorigenesis.
Mechanisms of Action
1,3,4-thiadiazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Kinases: Many derivatives function as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK7 and CDK9.[3][8] CDKs are critical regulators of the cell cycle and transcription. By inhibiting these enzymes, the compounds can arrest the cell cycle and halt the proliferation of cancer cells.[8]
-
Modulation of Transcription Factors: Certain derivatives have been shown to inhibit key transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3).[3] STAT3 is often constitutively active in cancer cells and promotes the expression of genes involved in proliferation, survival, and angiogenesis. Its inhibition can lead to the suppression of tumor growth.
-
Induction of Apoptosis: A common outcome of treatment with 1,3,4-thiadiazole derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by downregulating anti-apoptotic proteins like Mcl-1 and upregulating pro-apoptotic genes.[3][8] Studies have shown that these compounds can significantly increase the proportion of apoptotic cells in cancer cell populations.[3][9]
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer cell metabolism, such as glutaminase.[10] Cancer cells are often highly dependent on glutamine metabolism for energy and building blocks, and inhibiting this pathway can be an effective therapeutic strategy.[10]
Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these compounds is highly dependent on their substitution patterns:
-
5-Position: Introducing an aromatic ring at the 5-position of the thiadiazole core generally enhances the anticancer effect.[3]
-
Substituents on the Aromatic Ring: The specific position and chemical nature of substituents on this aromatic ring further modulate activity. Electron-withdrawing or donating groups can significantly influence potency.[3]
-
2-Amino Group: The type of substituent attached to the amino group at the 2-position is also critical for determining the compound's efficacy and target selectivity.[3]
Data Compendium: In-Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,3,4-thiadiazole derivatives against common cancer cell lines.
| Compound ID | R¹ Substituent (at 2-position) | R² Substituent (at 5-position) | Cell Line | IC₅₀ (µM) | Reference |
| TDZ-1 | -NH₂ | Phenyl | MCF-7 (Breast) | 1.58 | [8] |
| TDZ-2 | -NH₂ | 4-Chlorophenyl | LoVo (Colon) | 4.65 | [3] |
| TDZ-3 | -NH-C(O)CH₃ | Phenyl | HUVEC (Normal) | > 50 | [3] |
| TDZ-4 | -NH₂ | 2-Thiophenyl | PATU-T (Pancreatic) | 0.19 | [8] |
Lower IC₅₀ values indicate higher potency. Note the high IC₅₀ for the normal cell line (HUVEC), suggesting potential for selective cytotoxicity.
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for determining the cytotoxic effects of novel 1,3,4-thiadiazole derivatives on cancer cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Rationale: This is a colorimetric, reliable, and widely accepted method for assessing cell viability and proliferation, making it a cornerstone of in-vitro anticancer drug screening.[11][12]
Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test 1,3,4-thiadiazole derivative in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation and viability that depend on progression through one or two cell cycles.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Causality: Only metabolically active, viable cells can reduce the MTT reagent. The incubation time allows for sufficient formazan accumulation.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a prolific source of compounds with potent antibacterial and antifungal properties, making it a valuable target in the search for new agents to combat infectious diseases and antimicrobial resistance.[13][14]
Spectrum of Activity
Derivatives have demonstrated broad-spectrum activity, inhibiting the growth of a wide range of pathogens:
-
Gram-Positive Bacteria: Including strains like Staphylococcus aureus and Listeria monocytogenes.[7][15]
-
Gram-Negative Bacteria: Including challenging pathogens like Klebsiella pneumoniae and Escherichia coli.[7][15]
-
Fungi: Exhibiting activity against species such as Candida albicans.[16]
Recent studies have highlighted newly synthesized derivatives with inhibitory efficacy superior to standard reference antibiotics.[6][13]
Proposed Mechanisms of Action
While the exact mechanisms are diverse and compound-specific, they are often attributed to the ability of the thiadiazole core and its substituents to:
-
Inhibit Essential Enzymes: Such as bacterial kinases or other enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.[7]
-
Disrupt Cell Membrane Integrity: The lipophilic nature of many derivatives can facilitate their insertion into the bacterial cell membrane, disrupting its function.
-
Interact with DNA: Some compounds have been shown to bind to bacterial DNA, interfering with replication and transcription processes.[7]
Data Compendium: In-Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of select 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | Key Structural Feature | Microbial Strain | MIC (µg/mL) | Reference |
| TDZ-A | Lauric acid derivative | Klebsiella pneumoniae (Gram-) | 12.5 | [15] |
| TDZ-B | 4-Phenoxybutyric acid derivative | Staphylococcus aureus (Gram+) | < 15.6 | [15] |
| TDZ-C | Phenylthiosemicarbazide derivative | Staphylococcus hominis (Gram+) | - | [7] |
| TDZ-D | Methoxy cinnamic acid derivative | Staphylococcus epidermidis (Gram+) | - | [7] |
Lower MIC values indicate greater antimicrobial potency. A dash (-) indicates inhibitory effect was observed, but a specific MIC value was not provided in the source.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold-standard method for quantifying the in-vitro activity of an antimicrobial agent.[17][18] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Rationale: Compared to diffusion methods, broth microdilution provides a quantitative result (the MIC), which is essential for comparing the potency of different compounds and for clinical breakpoint determination.[18][19] The 96-well format allows for efficient testing of multiple compounds and concentrations simultaneously.
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Causality: This serial dilution creates a precise concentration gradient to pinpoint the MIC. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Causality: Standardizing the inoculum is the most critical step for reproducibility. An incorrect inoculum density will lead to false MIC values.
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Place the plate on a dark, non-reflective surface and view from the bottom using reflected light.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Self-Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. If these conditions are not met, the test is invalid.
-
Other Notable Biological Activities
The versatility of the 1,3,4-thiadiazole scaffold extends to numerous other therapeutic areas.[20] Several marketed drugs are based on this core, demonstrating its clinical and commercial significance.[20][21]
-
Diuretic Activity: Acetazolamide and Methazolamide are classic examples of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors used as diuretics and for treating glaucoma.[7][21]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown significant anti-inflammatory and pain-relieving properties in preclinical models.[1]
-
Anticonvulsant Activity: The scaffold has been explored for the development of new treatments for epilepsy.[2]
-
Antidepressant Activity: The compound Atibeprone is an example of a 1,3,4-thiadiazole derivative investigated for its antidepressant effects.[20]
Conclusion and Future Perspectives
The 1,3,4-thiadiazole ring is unequivocally a pharmacologically significant scaffold, consistently yielding derivatives with potent and diverse biological activities. Its favorable physicochemical properties, including membrane permeability and metabolic stability, make it an ideal starting point for drug design. The extensive research into its anticancer and antimicrobial activities has revealed multiple mechanisms of action and promising lead compounds that warrant further development.
Future research should focus on leveraging combinatorial chemistry and computational modeling to design and synthesize novel libraries of derivatives with enhanced potency and selectivity. A deeper investigation into their mechanisms of action, particularly in the context of emerging drug resistance, will be crucial. As we move forward, the 1,3,4-thiadiazole scaffold will undoubtedly continue to be a rich source of new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.
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The Unexplored Potential of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: A Technical Guide for Researchers
Foreword: Charting a Course into Unexplored Chemical Territory
In the vast landscape of heterocyclic chemistry, the 1,3,4-thiadiazole scaffold stands out as a privileged structure, consistently appearing in a multitude of biologically active and industrially significant compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of pharmaceuticals, agrochemicals, and performance materials. This guide ventures into a specific, yet underexplored, derivative: 5-(Butylthio)-1,3,4-thiadiazole-2-thiol . While direct literature on this particular molecule is sparse, this document serves as a technical exploration of its potential, drawing upon the well-established chemistry and pharmacology of its close analogs. For researchers, scientists, and drug development professionals, this guide aims to illuminate the path forward, providing a robust framework for investigating and harnessing the latent capabilities of this intriguing compound.
The 1,3,4-Thiadiazole Core: A Foundation of Versatility
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of pyrimidine, a key component of nucleic acids, which in part explains its ability to interact with biological systems.[1] The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its planarity, electron-deficient nature, and the presence of heteroatoms capable of hydrogen bonding, make it an attractive scaffold for medicinal chemists.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and diuretic properties.[1][2]
Synthesis and Physicochemical Properties: Building the Foundation
While a specific, optimized synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing 2,5-disubstituted 1,3,4-thiadiazoles.
Proposed Synthetic Pathway
A common and effective method for the synthesis of such compounds involves a one-pot, multi-step reaction starting from a thioamide, or in this case, a dithiocarbazate derivative. The following proposed pathway is based on well-established chemical principles for the formation of the 1,3,4-thiadiazole ring.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Formation of Potassium Dithiocarbazate: To a stirred solution of potassium hydroxide in ethanol, hydrazine hydrate is added dropwise at a low temperature (0-5°C). Carbon disulfide is then added slowly while maintaining the low temperature to yield potassium dithiocarbazate.
-
S-Alkylation: 1-Bromobutane is added to the reaction mixture, which is then stirred at room temperature. This step results in the formation of potassium 3-butyldithiocarbazate.
-
Cyclization: The reaction mixture is treated with a second equivalent of carbon disulfide and potassium hydroxide, followed by refluxing. This promotes the cyclization to form the potassium salt of the target compound.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. The solid can then be filtered, washed, and recrystallized to achieve high purity.
Physicochemical Properties
Based on its chemical structure and data from chemical suppliers, the following properties can be attributed to this compound:
| Property | Value | Source |
| CAS Number | 56492-83-2 | [3][4] |
| Molecular Formula | C₆H₁₀N₂S₃ | [3][4] |
| Molecular Weight | 206.35 g/mol | [4] |
| Appearance | Likely a white to light yellow crystalline solid | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structure |
Potential Applications: An In-Depth Exploration
While direct experimental data for this compound is limited, a comprehensive analysis of its structural features and the well-documented activities of its close analogs allows for the informed postulation of several key application areas.
In Pharmaceutical Research and Drug Development
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.
-
Anticancer Potential: A vast body of research has demonstrated the potent anticancer activity of 1,3,4-thiadiazole derivatives.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as carbonic anhydrases and kinases.[2] The presence of the lipophilic butylthio group in this compound could enhance its ability to cross cell membranes, potentially leading to improved cellular uptake and efficacy.
-
Antimicrobial and Antifungal Activity: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][2] The sulfur atoms in the ring and the thiol group can chelate with metal ions essential for microbial enzyme function, thereby inhibiting growth. The butylthio side chain may modulate the compound's interaction with microbial cell walls or membranes, influencing its spectrum of activity.
-
Antioxidant Properties: Certain 5-substituted-1,3,4-thiadiazole-2-thiols have been shown to possess significant antioxidant activity.[5] The thiol group can act as a radical scavenger, mitigating oxidative stress, which is implicated in a variety of diseases. The electron-donating nature of the butylthio group could potentially enhance this antioxidant capacity.
Caption: Potential applications of this compound.
In Agrochemicals
Closely related compounds, such as 5-methylthio-1,3,4-thiadiazole-2-thiol, have been investigated for their use as fungicides and herbicides in agricultural applications.[6] The ability of these compounds to inhibit fungal growth makes them valuable for crop protection. The butyl group in this compound could influence its environmental persistence, soil mobility, and efficacy against specific plant pathogens.
In Materials Science and Industrial Applications
The unique chemical properties of this compound suggest its utility in several industrial applications.
-
Corrosion Inhibition: The presence of multiple sulfur and nitrogen atoms makes 1,3,4-thiadiazole derivatives excellent candidates for corrosion inhibitors. These heteroatoms can adsorb onto metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. The butylthio group would likely enhance the compound's solubility in non-polar environments, making it suitable for protecting metals in oil and gas pipelines or as an additive in coatings.
-
Lubricant Additives: A patent for a related compound, 5,5'-dithiobis(1,3,4-thiadiazole-2-thiol), highlights its use as an extreme pressure additive in lubricating oils and greases.[7] These additives form a sacrificial layer on metal surfaces under high pressure and temperature, preventing wear and seizure of moving parts. The long butyl chain in this compound would improve its solubility in lubricant base oils, a critical factor for its performance as an additive.
Future Directions and Conclusion
This compound represents a molecule of significant untapped potential. While this guide has outlined a number of promising applications based on sound chemical and pharmacological principles derived from its analogs, it is imperative that these hypotheses are validated through rigorous experimental investigation.
Key areas for future research should include:
-
Optimized Synthesis and Characterization: Development and reporting of a detailed, high-yield synthesis protocol and full spectroscopic characterization of the compound.
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and fungal pathogens to determine its biological activity profile.
-
Mechanistic Studies: Elucidation of the mode of action for any observed biological activities to guide further optimization and development.
-
Evaluation in Industrial Applications: Testing the performance of this compound as a corrosion inhibitor for various metals and as an extreme pressure additive in different lubricant formulations.
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]
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Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., & Klenina, O. V. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 55-63. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide
Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract: This document provides a comprehensive, field-validated guide for the synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic scaffold of significant interest in medicinal and materials chemistry.[1] The protocol is structured as a two-part synthesis, beginning with the base-catalyzed cyclization of thiosemicarbazide with carbon disulfide to yield the key intermediate, 1,3,4-thiadiazole-2,5-dithiol. The subsequent step involves a regioselective S-alkylation using 1-bromobutane to afford the target compound. This guide elucidates the underlying chemical mechanisms, provides detailed, step-by-step protocols, and outlines robust analytical methods for structural verification. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Scientific Foundation and Rationale
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The synthetic route detailed herein is a classic and reliable method for constructing this heterocyclic system from simple, commercially available precursors.[3][4]
Part A: Cyclization to 1,3,4-Thiadiazole-2,5-dithiol The initial step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH).[3][5] The mechanism proceeds via the formation of a dithiocarbazate salt intermediate. The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbon of carbon disulfide. Intramolecular cyclization, driven by heating, followed by dehydration and elimination of hydrogen sulfide, leads to the formation of the stable, symmetrical 1,3,4-thiadiazole-2,5-dithiol, which exists in tautomeric equilibrium with its thione form.[3]
Part B: Selective S-Alkylation The second stage is a nucleophilic substitution reaction. The 1,3,4-thiadiazole-2,5-dithiol intermediate is deprotonated by a base, creating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming a stable C-S bond.[2] Controlling the stoichiometry (using approximately one equivalent of the alkylating agent) is critical to favor the desired mono-alkylated product over the di-butylated byproduct.
Overall Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Safety and Hazard Management
Utmost caution is required. This synthesis involves highly toxic, flammable, and corrosive materials. All operations must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Thiosemicarbazide: Highly toxic if swallowed.[6] Wear gloves, a lab coat, and safety glasses.
-
Carbon Disulfide (CS₂): Extremely flammable liquid and vapor with a very low autoignition temperature. It is also highly toxic and can be absorbed through the skin. Ensure there are no ignition sources nearby.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. It is a lachrymator.
Detailed Experimental Protocols
Part A: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol (Intermediate)
This protocol is adapted from established methods for thiadiazole synthesis.[3][7]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Thiosemicarbazide | 91.13 | 9.11 g | 100 |
| Carbon Disulfide | 76.13 | 7.0 mL (8.82 g) | 116 |
| Potassium Hydroxide | 56.11 | 11.22 g | 200 |
| Ethanol (95%) | - | 150 mL | - |
| Distilled Water | - | 250 mL | - |
| Hydrochloric Acid (conc.)| - | As needed | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and vacuum flask
Step-by-Step Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Place it on the magnetic stirrer within the heating mantle.
-
Base Preparation: In the flask, dissolve potassium hydroxide (11.22 g) in ethanol (150 mL) with stirring. A slight exotherm may be observed.
-
Reactant Addition: Once the KOH is fully dissolved, add thiosemicarbazide (9.11 g) to the solution. Stir until a uniform suspension is formed.
-
CS₂ Addition: Cool the flask in an ice bath. Add carbon disulfide (7.0 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C. The solution will turn yellow-orange as the potassium dithiocarbazate intermediate forms.
-
Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 3-4 hours. The color of the mixture will deepen.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 250 mL of cold distilled water. c. Acidify the aqueous solution slowly with concentrated hydrochloric acid with constant stirring until the pH is ~2-3 (test with pH paper). A pale yellow precipitate of 1,3,4-thiadiazole-2,5-dithiol will form. d. Isolate the precipitate by vacuum filtration using a Buchner funnel. e. Wash the solid thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts. f. Dry the product in a vacuum oven at 60°C to a constant weight.
-
Yield & Characterization: The typical yield is 80-90%. The product is a pale yellow solid. Confirm its identity via melting point and FT-IR spectroscopy before proceeding.
Part B: Synthesis of this compound (Final Product)
This alkylation protocol is designed for selective mono-substitution.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 1,3,4-Thiadiazole-2,5-dithiol | 150.25 | 7.51 g | 50 |
| Potassium Hydroxide | 56.11 | 2.81 g | 50 |
| 1-Bromobutane | 137.02 | 5.4 mL (6.85 g) | 50 |
| Ethanol (Absolute) | - | 100 mL | - |
| Distilled Water | - | 200 mL | - |
| Hydrochloric Acid (conc.)| - | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and vacuum flask
Step-by-Step Procedure:
-
Base & Substrate: In the round-bottom flask, dissolve potassium hydroxide (2.81 g) in absolute ethanol (100 mL). To this solution, add the 1,3,4-thiadiazole-2,5-dithiol (7.51 g) prepared in Part A. Stir until dissolved.
-
Alkylation: Add 1-bromobutane (5.4 mL) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation: a. After cooling, reduce the solvent volume to about one-third using a rotary evaporator. b. Pour the concentrated mixture into 200 mL of cold distilled water. c. Acidify the solution to pH ~5-6 with concentrated hydrochloric acid. A white or off-white precipitate will form. Avoid strong acidification, which could hydrolyze the product. d. Collect the crude product by vacuum filtration. e. Wash the solid with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying and Yield: Dry the purified crystals in a vacuum oven at 40-50°C. The expected yield is typically 65-75%.
Experimental Workflow Visualization
Sources
- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 6. fishersci.com [fishersci.com]
- 7. chemmethod.com [chemmethod.com]
Synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-(butylthio)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1] This protocol details a reliable two-step synthetic route, commencing with the formation of a 1,3,4-thiadiazole-2,5-dithiol precursor followed by selective S-alkylation to yield the target compound. The causality behind experimental choices, safety considerations for hazardous reagents, and methods for structural verification are thoroughly discussed to ensure procedural integrity and reproducibility.
Introduction: The Chemical Significance of 5-Substituted-1,3,4-thiadiazole-2-thiols
The 1,3,4-thiadiazole ring is a vital heterocyclic motif in the development of novel therapeutic agents and functional materials.[2] The presence of multiple heteroatoms (nitrogen and sulfur) imparts unique electronic properties and the capacity for diverse chemical modifications. Specifically, 5-substituted-1,3,4-thiadiazole-2-thiols are versatile intermediates. The thiol group at the 2-position offers a reactive handle for further functionalization, such as S-alkylation or S-acylation, enabling the synthesis of a broad library of derivatives.[1] The substituent at the 5-position can be tailored to modulate the molecule's physicochemical properties and biological activity.[3] The target molecule, this compound, is of interest for its potential as a building block in drug discovery and as a ligand in coordination chemistry.[4]
Reaction Mechanism and Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the 1,3,4-thiadiazole ring, and the second is the selective alkylation of one of the thiol groups.
Step 1: Synthesis of 1,3,4-Thiadiazole-2,5-dithiol
A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring is the reaction of hydrazine with carbon disulfide.[5] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization. The proposed mechanism involves the nucleophilic attack of hydrazine on carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.
Step 2: Selective S-Alkylation
The second step involves the selective alkylation of one of the thiol groups of 1,3,4-thiadiazole-2,5-dithiol with 1-bromobutane. This reaction is typically carried out in the presence of a base, which deprotonates the more acidic thiol group, forming a thiolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane to form the desired S-alkylated product. The selectivity of the alkylation can be controlled by the reaction conditions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Hydrazine hydrate (80%) | Reagent | Sigma-Aldrich | 7803-57-8 |
| Carbon disulfide | ACS Reagent | Fisher Scientific | 75-15-0 |
| Potassium hydroxide | ACS Reagent | Merck | 1310-58-3 |
| Ethanol (95%) | Laboratory | VWR | 64-17-5 |
| 1-Bromobutane | 99% | Alfa Aesar | 109-65-9 |
| Hydrochloric acid (conc.) | ACS Reagent | J.T. Baker | 7647-01-0 |
| Diethyl ether | ACS Reagent | EMD Millipore | 60-29-7 |
| Sodium sulfate (anhydrous) | ACS Reagent | Acros Organics | 7757-82-6 |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8]
-
Carbon disulfide is highly flammable, volatile, and toxic.[9][10] It can cause severe harm if inhaled or absorbed through the skin.[11] All manipulations should be performed in a fume hood, away from ignition sources.[12][13]
-
Potassium hydroxide is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
1-Bromobutane is a flammable liquid and can cause skin and eye irritation.
-
Hydrochloric acid is highly corrosive. Handle with appropriate PPE.
Step-by-Step Synthesis
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium hydroxide (11.2 g, 0.2 mol) in ethanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the cooled solution with continuous stirring.
-
From the dropping funnel, add carbon disulfide (15.2 g, 0.2 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently reflux the mixture for 3 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the resulting potassium 1,3,4-thiadiazole-2,5-dithiolate salt in a vacuum desiccator.
-
In a 250 mL round-bottom flask, suspend the dried potassium 1,3,4-thiadiazole-2,5-dithiolate (from Step 1) in ethanol (100 mL).
-
Add 1-bromobutane (13.7 g, 0.1 mol) to the suspension.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oily product.
-
Dissolve the crude product in water (50 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate as a solid or oil. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The structure of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of the butyl group and the thiol proton.
-
¹³C NMR: To identify the carbon atoms of the butyl group and the thiadiazole ring.
-
FT-IR: To identify the characteristic functional groups, such as the S-H and C=N stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key checkpoints:
-
Reaction Monitoring: The progress of the S-alkylation reaction in Step 2 should be monitored by TLC to ensure completion and to minimize the formation of side products. A suitable solvent system (e.g., hexane:ethyl acetate 7:3) should be developed.
-
pH Control: Careful acidification in Step 2 is crucial for the precipitation of the final product. The pH should be checked with pH paper or a pH meter.
-
Spectroscopic Confirmation: The final product must be rigorously characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[14] The obtained data should be compared with expected values to confirm the structure and purity. For instance, in the ¹H NMR spectrum, the disappearance of one of the thiol protons and the appearance of signals corresponding to the butyl group would be a strong indication of successful synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug development and other scientific disciplines. The emphasis on mechanistic understanding and in-process validation ensures a high degree of reproducibility and success.
References
- Ahmed, et al. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
-
(2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. Retrieved from [Link]
-
(2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Retrieved from [Link]
-
(2024, October 20). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Retrieved from [Link]
-
(2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. Retrieved from [Link]
-
(2025, August 8). Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. Request PDF - ResearchGate. Retrieved from [Link]
-
(2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Retrieved from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
(2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Retrieved from [Link]
-
Carbon disulfide 102930 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Retrieved from [Link]
-
(2025, May 29). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Retrieved from [Link]
-
(2024, December 28). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved from [Link]
-
Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]
-
Carbon Disulfide - Airgas - United States (US) SDS HCS 2012 V4.11. (n.d.). Retrieved from [Link]
-
Hydrazine. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Carbon disulfide - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole, a critical reaction in the synthesis of a wide array of biologically active compounds. This document outlines the underlying chemical principles, provides detailed experimental protocols, and summarizes key reaction parameters to facilitate the efficient synthesis and exploration of novel thiadiazole derivatives.
Introduction: The Significance of S-alkylated 2-amino-5-mercapto-1,3,4-thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] The parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole (AMTD), is a versatile starting material for the synthesis of numerous derivatives.[2][3] S-alkylation of AMTD is a fundamental synthetic transformation that introduces diverse functionalities at the thiol group, leading to compounds with enhanced biological profiles, including antibacterial, antifungal, anticancer, and antiviral properties.[1][4][5] The thioether linkage formed during S-alkylation plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[6] This guide will delve into the practical aspects of performing this important reaction.
Reaction Mechanism and Principles
The S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole proceeds via a nucleophilic substitution reaction. The thiol group (-SH) of the thiadiazole is acidic and can be readily deprotonated by a base to form a thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming a new carbon-sulfur bond.
The general reaction scheme is depicted below:
Caption: General reaction scheme for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
The choice of base and solvent is critical for the success of the reaction. Common bases include triethylamine, sodium hydroxide, and potassium carbonate. The solvent should be able to dissolve the starting materials and be inert to the reaction conditions. Alcohols, such as ethanol and methanol, and polar aprotic solvents like dimethylformamide (DMF) are frequently employed.
Experimental Protocol: General Procedure for S-alkylation
This protocol provides a generalized procedure for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole. It is important to note that reaction conditions may need to be optimized for specific alkylating agents.
Materials and Reagents
-
2-amino-5-mercapto-1,3,4-thiadiazole (AMTD)
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., triethylamine, NaOH)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Base: To the stirred solution, add the base (1.1 - 1.5 eq) portion-wise at room temperature. Stir the mixture for 15-30 minutes to ensure the formation of the thiolate anion.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: The reaction can be heated to reflux or stirred at room temperature, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[6]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.[2][3][7]
Caption: A typical experimental workflow for the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various S-alkylation reactions of 2-amino-5-mercapto-1,3,4-thiadiazole with different alkylating agents, highlighting the reaction conditions and reported yields.
| Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Chloroacetone | - | - | - | - | [7] |
| Ethyl chloroacetate | - | - | - | - | [7] |
| Chloroacetic acid | - | - | - | - | [7] |
| Ethyl chloroformate | - | - | - | - | [7] |
| Acrylonitrile | Triethylamine | Methanol | - | 47 | [2] |
| Methyl acrylate | Triethylamine | Methanol | - | 29 | [2] |
| Ethyl mandelate | - | THF | Reflux, 6 hours | 72 |
Note: Dashes indicate that specific conditions were not detailed in the abstract or summary of the cited source.
Troubleshooting and Key Considerations
-
Tautomerism: 2-amino-5-mercapto-1,3,4-thiadiazole can exist in tautomeric forms. The reaction conditions, particularly the pH, can influence the position of alkylation (S- vs. N-alkylation). Basic conditions generally favor S-alkylation.
-
Dialkylation: In some cases, particularly with dihaloalkanes, dialkylation can occur, leading to the formation of bis-thiadiazole derivatives.[6] The stoichiometry of the reactants should be carefully controlled to favor mono-alkylation.
-
Purity of Starting Materials: The purity of 2-amino-5-mercapto-1,3,4-thiadiazole and the alkylating agent is crucial for obtaining high yields and minimizing side reactions.
-
Inert Atmosphere: For sensitive substrates or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidation or other side reactions.
Conclusion
The S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole is a robust and versatile method for the synthesis of a diverse library of heterocyclic compounds with significant potential in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and explore new S-alkylated thiadiazole derivatives. Careful optimization of reaction conditions and thorough characterization of the products are paramount for achieving desired outcomes.
References
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Preprints.org. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [Link]
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. [Link]
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- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Assessing the Antifungal Activity of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds
The 1,3,4-thiadiazole nucleus is a pharmacologically significant scaffold, renowned for its broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring is a key component in numerous compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] In the realm of mycology, the emergence of drug-resistant fungal pathogens presents a pressing global health challenge, necessitating the development of novel antifungal agents.[3] Derivatives of 1,3,4-thiadiazole have shown considerable promise, exhibiting potent activity against a range of pathogenic fungi, including various Candida and Aspergillus species.[1][3]
The compound of interest, 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, belongs to this promising class of molecules. Its structural features, particularly the thiol group at the 2-position and the butylthio substituent at the 5-position, are anticipated to contribute to its biological activity. The thiol group, in particular, is a known reactive moiety that can interact with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously assess the antifungal efficacy of this compound.
Mechanism of Action: Insights from Related Thiadiazole Derivatives
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on analogous 1,3,4-thiadiazole derivatives offer valuable insights into potential cellular targets. Two primary mechanisms have been proposed for related compounds:
-
Disruption of Fungal Cell Wall Integrity: Some 1,3,4-thiadiazole derivatives have been shown to interfere with the biosynthesis of the fungal cell wall.[3] This can lead to morphological abnormalities, such as the formation of giant cells, flocculation, and an inability to maintain osmotic balance, ultimately resulting in cell lysis.[3] Key components of the fungal cell wall, such as chitin and β(1→3) glucan, are potential targets.[3]
-
Inhibition of Ergosterol Biosynthesis: The 1,3,4-thiadiazole ring is a bioisostere of the azole antifungals (e.g., fluconazole, itraconazole).[5] Azoles function by inhibiting the enzyme 14-α-sterol demethylase, a critical step in the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, leading to fungal cell death. Docking studies with other thiadiazole derivatives have suggested a similar inhibitory interaction with this enzyme.[6]
Experimental Protocols for Antifungal Susceptibility Testing
To comprehensively evaluate the antifungal potential of this compound, a multi-faceted approach employing standardized assays is recommended. The following protocols are based on established methodologies, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[7][8]
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This is a gold-standard method for susceptibility testing.[9][10]
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by visual inspection or spectrophotometric measurement of fungal growth after a defined incubation period.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compound:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in the appropriate growth medium to create a working solution. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
-
-
Fungal Strains and Inoculum Preparation:
-
Use clinically relevant fungal strains, such as Candida albicans, Candida glabrata, Aspergillus fumigatus, and Aspergillus niger.
-
Culture the fungi on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeast.
-
Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Assay Procedure:
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS) to wells 2 through 12 of each row.
-
Add 200 µL of the working solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (fungal growth without the compound), and well 12 will be the negative control (medium only).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition compared to the positive control).
-
This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Disk Diffusion Assay for Qualitative Screening
The disk diffusion assay is a simple, cost-effective method for preliminary screening of antifungal activity.[11][12]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.[13][14]
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion antifungal susceptibility assay.
Detailed Steps:
-
Preparation of Agar Plates and Disks:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[14] Pour into sterile Petri dishes to a uniform depth.
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile blank paper disks (6 mm diameter) with a known amount of the compound solution and allow them to dry completely.
-
-
Inoculation:
-
Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate uniformly in three directions to ensure confluent growth.
-
-
Assay and Incubation:
-
Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Include a control disk impregnated with the solvent alone to ensure it does not inhibit fungal growth. A standard antifungal disk (e.g., fluconazole) should also be included for quality control.
-
Incubate the plates at 30-35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
-
The size of the inhibition zone is proportional to the susceptibility of the fungus to the compound.
-
Data Presentation and Interpretation
The results from the antifungal assays should be systematically recorded and presented for clear interpretation.
Table 1: Example MIC Data for this compound
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Value] |
| Candida glabrata | ATCC 90030 | [Insert Value] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Value] |
| Aspergillus niger | ATCC 16404 | [Insert Value] |
| Fluconazole Control (C. albicans) | ATCC 90028 | [Insert Value] |
| Amphotericin B Control (A. fumigatus) | ATCC 204305 | [Insert Value] |
Table 2: Example Zone of Inhibition Data for this compound
| Fungal Species | Strain ID | Zone of Inhibition (mm) |
| Candida albicans | ATCC 90028 | [Insert Value] |
| Candida glabrata | ATCC 90030 | [Insert Value] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Value] |
| Aspergillus niger | ATCC 16404 | [Insert Value] |
| Fluconazole Control (C. albicans) | ATCC 90028 | [Insert Value] |
| DMSO Control | N/A | [Insert Value] |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial assessment of the antifungal activity of this compound. Positive results from these assays, particularly potent MIC values against a broad spectrum of fungi, would warrant further investigation. Subsequent studies could include time-kill assays to determine fungicidal versus fungistatic activity, synergy studies with existing antifungal drugs, and mechanistic studies to elucidate the specific cellular targets. The exploration of 1,3,4-thiadiazole derivatives remains a promising avenue in the quest for novel and effective antifungal therapies.
References
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Gucwa, K., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775. [Link]
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Yang, S., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
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Karczmarzyk, Z., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(22), 7541. [Link]
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Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3149. [Link]
- Riaz, A., et al. (2014). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 36(1).
- Tambe, V. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(7), 125-128.
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Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]
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Mendes, L. M., et al. (2021). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology, 11, 649698. [Link]
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Ghannoum, M., et al. (2015). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 53(7), 2379-2381. [Link]
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Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3149. [Link]
- Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Cheng, J., et al. A disc test of antifungal susceptibility. ConnectSci.
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Gobouri, A. A., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 13, 1949–1964. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 4164-4167. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3959-3964. [Link]
- Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS.
- Heravi, M. M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science.
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- Brilhante, R. S. N., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
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Lewis, R. E., & Kontoyiannis, D. P. (2009). Antifungal Susceptibility Testing: Current Approaches. Infectious Disease Clinics of North America, 23(4), 905–x. [Link]
- Singh, S., et al. (2019). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Research in Medical Sciences, 7(10), 3843.
- CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
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Brilhante, R. S. N., et al. (2015). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Revista Iberoamericana de Micología, 32(2), 113-116. [Link]
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Application Notes & Protocols: Evaluating the Corrosion Inhibition Performance of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Abstract
This document provides a comprehensive guide for researchers and scientists on the methodologies to assess the efficacy of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol (BTT) as a corrosion inhibitor. Corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The application of organic inhibitors is a primary strategy for mitigating the degradation of metallic materials. Thiadiazole derivatives, such as BTT, are a promising class of inhibitors due to the presence of multiple heteroatoms (nitrogen and sulfur) which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This guide details gravimetric (weight loss), electrochemical (potentiodynamic polarization and electrochemical impedance spectroscopy), and surface analysis techniques to provide a multi-faceted and robust evaluation of BTT's inhibitory properties.
Introduction: The Role of Thiadiazole Derivatives in Corrosion Science
Corrosion is the natural process of deterioration of materials, typically metals, resulting from chemical or electrochemical reactions with their environment.[1] The use of corrosion inhibitors is a critical method for protecting metallic structures. Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a film that impedes the corrosive process.[2]
This compound (BTT) belongs to the 1,3,4-thiadiazole family of heterocyclic compounds. The molecular structure of these compounds is key to their effectiveness. The thiadiazole ring, with its nitrogen and sulfur atoms, provides electron-donating groups that can form coordinate bonds with vacant d-orbitals of metal atoms.[1] This interaction leads to the formation of a stable, protective film on the metal surface, which acts as a barrier to mass and charge transfer, thereby inhibiting corrosion.[3] The butylthio group in BTT further enhances its properties, potentially increasing its solubility in certain media and influencing the packing density of the adsorbed film.
Molecular Structure of this compound (BTT)
-
Key Features: A 1,3,4-thiadiazole heterocyclic ring, a thiol group, and a butylthio side chain. The multiple sulfur and nitrogen atoms are expected to be the primary active centers for adsorption on a metal surface.
Proposed Mechanism of Inhibition
The primary mechanism by which BTT is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be broadly classified as physisorption or chemisorption.
-
Physisorption: Involves electrostatic interactions between charged metal surfaces and charged inhibitor molecules.
-
Chemisorption: Involves the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. This is often the dominant mechanism for inhibitors like BTT due to the presence of heteroatoms with lone pairs of electrons.[6]
The thiol (-SH) and thioether (-S-) groups, along with the nitrogen atoms in the thiadiazole ring, are excellent sites for chemical adsorption onto a metal surface, effectively blocking the active sites where corrosion would otherwise occur.
Caption: Proposed corrosion inhibition mechanism of BTT.
Experimental Protocols
This section provides detailed, step-by-step methodologies for evaluating the corrosion inhibition performance of BTT. It is crucial to maintain consistency in all experimental parameters to ensure reproducibility.
Materials and Equipment
-
Inhibitor: this compound (Purity >95%)
-
Metal Specimen: Mild steel coupons (for weight loss) and electrodes (for electrochemical tests) of a known composition (e.g., AISI 1018).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution, prepared with deionized water.
-
Equipment:
-
Analytical Balance (±0.1 mg precision)
-
Water bath/thermostat
-
Potentiostat/Galvanostat with frequency response analyzer for EIS
-
Standard three-electrode corrosion cell (Working Electrode: mild steel; Counter Electrode: platinum mesh/graphite rod; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)[7]
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
Metallographic polishing equipment
-
Protocol 1: Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[8][9]
Step-by-Step Procedure:
-
Specimen Preparation: Mechanically polish mild steel coupons using successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit). Rinse with deionized water, degrease with acetone, and dry in a warm air stream.
-
Initial Measurement: Accurately weigh each coupon using an analytical balance and record the initial weight (W₀). Measure the dimensions of the coupons to calculate the total surface area (A).
-
Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of BTT (e.g., 50, 100, 200, 500 ppm). Ensure the entire coupon is submerged.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 25 °C or 50 °C) for a predetermined period (e.g., 6, 12, or 24 hours).[10]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by carefully brushing, washing with deionized water and acetone, and then drying.
-
Final Measurement: Reweigh the cleaned and dried coupons to get the final weight (W₁).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (D × A × T) where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss (W₀ - W₁) in grams
-
D = Density of the metal (e.g., 7.85 g/cm³ for mild steel)
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of BTT
-
CR_inh = Corrosion rate in the presence of BTT
-
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism.[3][11] A standard three-electrode setup is used for these tests.[7]
Workflow for Electrochemical Testing
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Application Notes & Protocols: Unlocking Plant Potential with 5-(Alkylthio)-1,3,4-thiadiazole-2(3H)-thione Derivatives
Introduction: The Role of 1,3,4-Thiadiazole Scaffolds in Modern Agriculture
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1] Its unique physicochemical properties, including high aromaticity and metabolic stability, make it a robust backbone for developing a wide range of bioactive molecules.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and plant growth-regulating properties.[1][4] Within this promising class of compounds, 5-(alkylthio)-1,3,4-thiadiazole-2(3H)-thione derivatives have emerged as potent plant growth stimulants, offering a novel avenue for enhancing crop vigor and yield.[5]
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and bio-evaluation of 5-(alkylthio)-1,3,4-thiadiazole-2(3H)-thione derivatives as plant growth stimulants. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure reproducibility and scientific rigor.
Section 1: Synthesis and Characterization
A reliable and reproducible synthesis is the foundation of any chemical biology investigation. The following protocols detail a common and efficient pathway to the target compounds, starting from commercially available reagents.
General Synthesis Workflow
The synthesis is typically a two-step process involving the formation of a key intermediate, 5-substituted-1,3,4-thiadiazole-2-thione, followed by S-alkylation to yield the final products.
Caption: General two-step synthesis and validation workflow.
Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Precursor)
This precursor is synthesized via the cyclization of thiosemicarbazide. Several methods exist, with a common one involving carbon disulfide and a base.[6]
-
Rationale: This reaction proceeds by forming a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating or acidification to form the stable thiadiazole ring.[6] Using a base like potassium hydroxide facilitates the initial nucleophilic attack.[6]
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.
-
Add potassium hydroxide (1.0 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 eq) dropwise. Control the addition rate to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. A precipitate of the potassium salt will form.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
The resulting salt can be cyclized by heating, or by dissolving in water and acidifying with a mineral acid (e.g., HCl) to pH 2-3.
-
Collect the resulting solid product by filtration, wash thoroughly with water, and dry in a vacuum oven.
-
Protocol 2: Synthesis of 5-(Alkylthio)-1,3,4-thiadiazole-2(3H)-thione Derivatives
This protocol describes the S-alkylation of the precursor synthesized in Protocol 1.
-
Rationale: The thiol group of the precursor is deprotonated by a base (e.g., NaOH) to form a thiolate anion. This potent nucleophile then readily attacks an alkyl halide (e.g., ethyl bromide, propyl iodide) in an SN2 reaction to form the desired S-alkylated product.[3][4] Acetone is a common solvent as it effectively dissolves the reactants and is relatively inert.[4]
-
Step-by-Step Protocol:
-
In a round-bottom flask, suspend 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a mixture of acetone and water (e.g., 5:1 v/v).[4]
-
Add sodium hydroxide (1.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.[4]
-
Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8]
-
Upon completion, evaporate the acetone under reduced pressure.
-
Dilute the remaining aqueous residue with water, which may cause the product to precipitate. If not, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure derivative.
-
Protocol 3: Structural Characterization and Validation
It is imperative to confirm the structure and purity of the synthesized compounds before biological evaluation.
-
Rationale: Each analytical technique provides unique and complementary information. FT-IR identifies key functional groups, NMR spectroscopy elucidates the carbon-hydrogen framework, and Mass Spectrometry confirms the molecular weight.[7][9][10][11]
-
Methodologies:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the presence of key functional groups. Look for characteristic peaks such as N-H stretching, C=N stretching of the thiadiazole ring, and C-S stretching.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR will confirm the presence and integration of protons on the alkyl chain. ¹³C NMR will confirm the carbon skeleton, including the characteristic shifts for the carbons in the thiadiazole ring.[7][9]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target derivative.[7]
-
Section 2: Protocols for Evaluating Plant Growth Stimulant Activity
A tiered approach, from rapid in-vitro screening to more complex greenhouse studies, allows for efficient evaluation of the synthesized derivatives.
Bio-evaluation Workflow
Caption: Tiered workflow for evaluating plant growth stimulant activity.
Protocol 4: Seed Germination and Seedling Vigor Assay (In Vitro)
This is a rapid primary screen to identify active compounds and determine optimal concentration ranges.
-
Rationale: This assay provides a controlled environment to assess the direct effect of the compounds on fundamental early-stage growth processes. Bean or cucumber seeds are often used as they are reliable and germinate quickly.[2] Including a positive control (a known stimulant) and a negative control (solvent) is crucial for validating that the observed effects are due to the test compound and not other factors.
-
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a 1000 ppm stock solution of each derivative in DMSO.
-
From the stock, prepare a series of working concentrations (e.g., 1, 10, 50, 100 ppm) in sterile distilled water. Ensure the final DMSO concentration is consistent across all treatments (and the negative control) and is non-phytotoxic (typically ≤ 0.1%). Add a surfactant like Tween-20 (0.05%) to aid in uniform application.
-
-
Assay Setup:
-
Select healthy, uniform seeds (e.g., Mung bean, Vigna radiata). Surface sterilize them by rinsing with 70% ethanol for 30 seconds, followed by a 5% sodium hypochlorite solution for 5 minutes, and then rinse thoroughly with sterile distilled water.
-
Place two layers of sterile Whatman No. 1 filter paper in sterile 90 mm Petri dishes.
-
Arrange 10-15 seeds evenly in each dish.
-
Add 5 mL of the respective test solution to each dish. Treatments should include:
-
Negative Control: Water + DMSO + Tween-20
-
Positive Control: A known growth stimulant (e.g., 10 ppm Indole-3-acetic acid)
-
Test Compounds: Each derivative at each concentration.
-
-
Set up each treatment in triplicate or quadruplicate.
-
-
Incubation and Data Collection:
-
Seal the Petri dishes with parafilm and incubate in a growth chamber at 25 ± 2°C with a 16/8h light/dark cycle.
-
After 7 days, record the number of germinated seeds.
-
Carefully remove the seedlings and measure the length of the primary root and shoot for each.
-
-
Data Analysis: Calculate the Germination Percentage and the Seedling Vigor Index (Vigor Index = Germination % × (Mean Root Length + Mean Shoot Length)).
-
Protocol 5: Pot Culture/Greenhouse Evaluation
This secondary screen evaluates the effect of promising compounds on whole plants under more realistic, yet controlled, conditions.
-
Rationale: Greenhouse trials allow for the assessment of longer-term growth parameters and different application methods (foliar vs. soil) that are more relevant to agricultural practice.[12] A Randomized Complete Block Design (RCBD) is the standard for such trials to minimize the effects of environmental variability within the greenhouse (e.g., differences in light or temperature).[13][14]
-
Step-by-Step Protocol:
-
Plant Material and Growth Conditions:
-
Fill pots (e.g., 6-inch diameter) with a standard potting mix.
-
Sow 3-4 seeds of a test crop (e.g., tomato, soybean) per pot. After germination, thin to one uniform and healthy seedling per pot.
-
Maintain the plants in a greenhouse with controlled temperature (25-30°C), humidity, and photoperiod.
-
-
Experimental Design and Treatment:
-
Arrange the pots in a Randomized Complete Block Design with 4-6 replications per treatment.[13]
-
At a specific growth stage (e.g., 3-4 true leaf stage), apply the treatments. Choose an application method:
-
Foliar Spray: Spray the leaves until runoff using the prepared test solutions. The control plants are sprayed with the solvent-surfactant solution. It is often recommended to spray in the early morning or late afternoon when stomata are open.[15]
-
Soil Drench: Apply a fixed volume (e.g., 50 mL) of the test solution to the soil of each pot.
-
-
-
Data Collection:
-
After a set period (e.g., 21-28 days post-treatment), collect data on various growth parameters:
-
Plant Height (from soil level to apical bud).
-
Stem Diameter.
-
Number of Leaves.
-
Chlorophyll Content (using a SPAD meter or solvent extraction).
-
Biomass: Record the fresh weight of the shoot and root separately, then oven-dry at 70°C for 48 hours to determine the dry weight.
-
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between treatments.
-
Section 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives and concentrations.
Table 1: Example Data from Seed Germination Assay of Thiadiazole Derivatives on Mung Bean (7 Days)
| Treatment (Concentration) | Germination (%) | Mean Root Length (cm) | Mean Shoot Length (cm) | Vigor Index |
| Negative Control | 93.3 ± 3.3 | 6.2 ± 0.4 | 8.5 ± 0.6 | 1371 |
| Positive Control (IAA 10 ppm) | 96.7 ± 3.3 | 8.1 ± 0.5 | 10.2 ± 0.7 | 1769 |
| Derivative A (10 ppm) | 96.7 ± 3.3 | 7.5 ± 0.6 | 9.8 ± 0.5 | 1673 |
| Derivative A (50 ppm) | 100.0 ± 0.0 | 8.9 ± 0.7 | 11.5 ± 0.8 | 2040 |
| Derivative B (10 ppm) | 93.3 ± 3.3 | 6.8 ± 0.4 | 9.1 ± 0.6 | 1484 |
| Derivative B (50 ppm) | 96.7 ± 3.3 | 7.2 ± 0.5 | 9.5 ± 0.7 | 1615 |
| Data are presented as Mean ± Standard Deviation (n=3). Vigor Index calculated as described in Protocol 4. |
Section 4: Hypothesized Mechanism of Action
While the precise mechanism for this class of compounds is still under investigation, several hypotheses can be drawn from related structures and observed physiological effects. Thiadiazole derivatives may act by modulating endogenous phytohormone pathways or by enhancing the plant's physiological efficiency.[16][17]
Caption: Hypothesized mechanisms of action for thiadiazole derivatives.
References
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Hu, Y., et al. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 25(21), 5099. Available from: [Link]
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Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30035-30047. Available from: [Link]
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Hatzios, K. K. (1980). Herbicidal activity of 1,3,4-thiadiazole derivatives. Weed Science, 28(1), 38-41. Available from: [Link]
-
Hambardzumyan, E. N., et al. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9. Available from: [Link]
-
AgCRO Directory. (n.d.). Biostimulant Efficacy Trials: Design and Best Practices. Available from: [Link]
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Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Pharma Focus. Available from: [Link]
-
Kaur, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1529. Available from: [Link]
-
Singh, S., et al. (2020). Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Representation of the experimental design for the biostimulant‐treated... Scientific Diagram. Available from: [Link]
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Maxstim. (n.d.). Biostimulant data: What crop categories and trials are used? Available from: [Link]
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Gomha, S. M., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2249. Available from: [Link]
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Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available from: [Link]
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Brieflands. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]
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Ag Metrics Group. (n.d.). Biostimulants: Efficacy Validation with Our Science. Available from: [Link]
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PharmaTutor. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
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Chen, J., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 8, 583. Available from: [Link]
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Amer, Z., & Al-Tamimi, E. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. Available from: [Link]
-
Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-16. Available from: [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Available from: [Link]
-
Siddiqui, S., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 801533. Available from: [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available from: [Link]
-
Li, C., et al. (2022). A Meta-Analysis of Biostimulant Yield Effectiveness in Field Trials. Frontiers in Plant Science, 13, 836702. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
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Semantic Scholar. (n.d.). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Available from: [Link]
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Application Notes & Protocols: Formulation of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol for Agricultural Use
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the development of stable and effective agricultural formulations for the active ingredient 5-(Butylthio)-1,3,4-thiadiazole-2-thiol (BTTT). The 1,3,4-thiadiazole heterocyclic core is a well-established pharmacophore in agrochemicals, known for a wide range of biological activities including fungicidal, herbicidal, and bactericidal properties.[1][2][3] Effective delivery of BTTT to the target requires a robust formulation that ensures stability, bioavailability, and ease of application. This guide details the critical pre-formulation studies, formulation design strategies, detailed laboratory-scale production protocols for Emulsifiable Concentrates (EC) and Suspension Concentrates (SC), and the requisite quality control (QC) testing for each.
Introduction: The Rationale for Formulation
The technical grade active ingredient (TC) of a pesticide is rarely suitable for direct application.[4] Formulation is the science of converting a TC, such as this compound, into a usable product that is safe, effective, and convenient for the end-user. A well-designed formulation overcomes challenges inherent to the active ingredient—such as poor water solubility, chemical instability, or handling difficulties—to optimize its biological performance.
The butylthio-substituted thiadiazole moiety suggests that BTTT, like many of its analogs, likely possesses low aqueous solubility, a critical factor that dictates the formulation strategy.[5] This guide will therefore focus on two of the most common and effective formulation types for water-insoluble active ingredients: Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).[4][6]
Pre-Formulation Assessment: Characterizing the Active Ingredient
Prior to any formulation work, a thorough characterization of the active ingredient's physicochemical properties is mandatory. This data-driven approach is the foundation of a logical and successful formulation development program.
Disclaimer: As of the date of this publication, comprehensive, publicly available physicochemical data for this compound (CAS: 56492-83-2) is limited.[7] The following table presents hypothesized, yet realistic, parameters based on the known properties of analogous compounds like 5-Amino-1,3,4-thiadiazole-2-thiol.[5] It is imperative that formulation scientists determine these values empirically for their specific batch of technical grade BTTT before proceeding.
Table 1: Critical Physicochemical Properties for BTTT Formulation Development (Hypothesized)
| Parameter | Hypothesized Value | Significance in Formulation Design |
| Physical State | Crystalline Solid | Determines the need for milling (for SC) or dissolution in a solvent (for EC). |
| Melting Point | ~180-220 °C | High melting point suggests good thermal stability, suitable for energy-intensive milling processes required for SC formulations. |
| Water Solubility | < 0.1 g/L at 20°C | Confirms the unsuitability of simple aqueous solutions (SL). This is the primary driver for selecting an EC or SC formulation.[8] |
| Solvent Solubility | Soluble in aromatic hydrocarbons (e.g., Solvesso™ 100), ketones (e.g., cyclohexanone), and polar aprotic solvents (e.g., DMF). Insoluble in aliphatic hydrocarbons. | Essential for selecting an appropriate solvent system for an Emulsifiable Concentrate (EC). A high solubility (>200 g/L) is desired.[9] |
| Chemical Stability | Stable at neutral pH. Potential for hydrolysis under strong alkaline or acidic conditions. | Determines the need for pH buffers in the final formulation and dictates storage conditions. |
| Log P (Octanol-Water) | High (estimated > 3) | Indicates lipophilicity. A high Log P value suggests good potential for dissolution in oil-based solvents for EC formulations. |
Formulation Development Workflow
A structured approach is essential for efficient and effective formulation development. The process begins with active ingredient characterization and progresses through formulation screening, optimization, and rigorous quality control.
Caption: Formulation Development Workflow for BTTT.
Protocol 1: Emulsifiable Concentrate (EC) Formulation
Principle: An EC formulation consists of the active ingredient dissolved in a water-immiscible solvent, combined with a blend of emulsifiers.[10][11] When diluted into water in a spray tank, it spontaneously forms a stable oil-in-water emulsion, allowing for uniform application.[11] This approach is ideal if BTTT demonstrates high solubility in a suitable, cost-effective organic solvent.[9]
Caption: Structure and function of an EC formulation.
Materials & Equipment
-
Active Ingredient: Technical Grade this compound (BTTT)
-
Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 100, Aromatic 100)
-
Emulsifier (Anionic): Calcium Dodecylbenzene Sulfonate (CaDDBS)
-
Emulsifier (Non-ionic): Ethoxylated alcohol or Castor oil ethoxylate
-
Equipment: Magnetic stirrer with heating plate, beakers, graduated cylinders, analytical balance.
Example Formulation (200 g/L BTTT EC)
Table 2: Recipe for a 200 g/L BTTT Emulsifiable Concentrate
| Component | Role | % (w/w) | Grams (for 100g batch) |
| BTTT (98% TC) | Active Ingredient | 20.4 | 20.4 |
| CaDDBS (70% solution) | Anionic Emulsifier | 5.0 | 5.0 |
| Castor Oil Ethoxylate | Non-ionic Emulsifier | 7.0 | 7.0 |
| Aromatic 100 | Solvent | 67.6 | 67.6 |
| Total | 100.0 | 100.0 |
Step-by-Step Protocol
-
Solvent Addition: Weigh and add 67.6 g of Aromatic 100 solvent to a 250 mL beaker.
-
Dissolution of Active: Place the beaker on a magnetic stirrer. While stirring, slowly add 20.4 g of BTTT technical powder. Gentle heating (40-50°C) may be applied to facilitate dissolution. Stir until the solution is completely clear and no solids remain.
-
Emulsifier Addition: Once the active ingredient is fully dissolved and the solution has cooled to room temperature, add 7.0 g of the non-ionic emulsifier, followed by 5.0 g of the anionic emulsifier.
-
Homogenization: Continue stirring for an additional 15-20 minutes until the mixture is completely homogeneous.[12]
-
Packaging: Transfer the final EC formulation into a suitable, sealed container for quality control testing.
Protocol 2: Suspension Concentrate (SC) Formulation
Principle: An SC formulation is a stable dispersion of finely milled solid active ingredient particles in a continuous liquid phase, typically water.[13] This type is chosen when the active ingredient has very low solubility in both water and economically viable organic solvents.[8] The formulation relies on a system of wetting agents, dispersants, and rheology modifiers to prevent particle agglomeration and settling.[14]
Caption: Components and stabilization mechanism of an SC formulation.
Materials & Equipment
-
Active Ingredient: Technical Grade BTTT
-
Wetting Agent: Sodium alkyl naphthalene sulfonate
-
Dispersant: Lignosulfonate or polymeric dispersant
-
Antifreeze: Propylene Glycol
-
Thickener: Xanthan Gum (2% pre-gel)
-
Antifoam Agent: Silicone-based emulsion
-
Carrier: Deionized Water
-
Equipment: High-shear mixer, bead mill, particle size analyzer, viscometer, analytical balance.
Example Formulation (400 g/L BTTT SC)
Table 3: Recipe for a 400 g/L BTTT Suspension Concentrate
| Component | Role | % (w/w) | Grams (for 500g batch) |
| BTTT (98% TC) | Active Ingredient | 40.8 | 204.0 |
| Propylene Glycol | Antifreeze | 5.0 | 25.0 |
| Polymeric Dispersant | Dispersant | 3.0 | 15.0 |
| Wetting Agent | Wetting Agent | 2.0 | 10.0 |
| Antifoam Agent | Processing Aid | 0.2 | 1.0 |
| Xanthan Gum (2% gel) | Thickener/Anti-settling | 10.0 | 50.0 |
| Deionized Water | Carrier | 39.0 | 195.0 |
| Total | 100.0 | 500.0 |
Step-by-Step Protocol
-
Aqueous Phase Preparation: In a suitable vessel, combine 195.0 g of deionized water, 25.0 g of propylene glycol, 15.0 g of dispersant, and 10.0 g of wetting agent. Mix with a low-shear mixer until all components are dissolved.
-
Mill Base Creation: While mixing the aqueous phase with a high-shear mixer, slowly add 204.0 g of technical BTTT. Add 1.0 g of the antifoam agent. Continue high-shear mixing for 10-15 minutes to create a uniform pre-slurry, known as the mill base.
-
Milling: Transfer the mill base to a laboratory bead mill. Mill the suspension until the desired particle size is achieved (e.g., D90 < 10 µm). Monitor particle size periodically during milling.
-
Rheology Modification: Transfer the milled concentrate to a mixing vessel. While gently stirring, slowly add 50.0 g of the 2% Xanthan Gum pre-gel. Avoid high shear at this stage to prevent destroying the gum's structure.
-
Final Homogenization: Continue gentle stirring for 30 minutes to ensure the thickener is fully incorporated and the formulation is homogeneous.
-
Packaging: Transfer the final SC formulation into a suitable, sealed container for QC testing.
Quality Control and Self-Validating Protocols
Rigorous quality control is essential to ensure the formulation is stable, effective, and meets regulatory standards.[15] The following tests represent a standard QC battery for EC and SC formulations, adhering to principles outlined by bodies such as the FAO.[16][17]
Table 4: Key Quality Control Tests for BTTT Formulations
| Formulation Type | Test | Method Summary | Acceptance Criteria |
| EC | Emulsion Stability | Dilute 5 mL of EC into 95 mL of standard hard water in a graduated cylinder. Invert 30 times and let stand. | No more than 2 mL of cream or sediment should be observed after 2 hours. The emulsion should reform upon gentle inversion. |
| EC | Appearance | Visual inspection of the concentrate. | Clear, homogeneous liquid, free from suspended matter or sediment. |
| EC | Flash Point | Use a closed-cup flash point tester. | Must be above regulatory limits (e.g., >60°C) for safety in transport and storage. |
| SC | Suspensibility | Dilute the SC in standard hard water and allow to stand for 30 minutes. The top 9/10ths of the liquid is removed, and the amount of active in the remaining 1/10th is determined. | Typically >80% of the active ingredient must remain in suspension. |
| SC | Particle Size Analysis | Use laser diffraction to measure the particle size distribution (e.g., D10, D50, D90). | D90 typically < 10-15 µm to prevent nozzle blockage and ensure efficacy. A narrow distribution is desirable. |
| SC | Viscosity | Measure using a rotational viscometer at defined shear rates. | Must be low enough for easy pouring but high enough to prevent rapid settling (e.g., 200-800 mPa·s). |
| SC | Pourability | Weigh a sample into a beaker, pour out for a set time, and weigh the residue. | Residue should be minimal, typically <5%. |
| Both | Accelerated Storage Stability | Store samples at elevated temperatures (e.g., 54°C for 14 days) and re-run all key QC tests. Analyze for chemical degradation of BTTT via HPLC. | Physical properties must remain within specification. Chemical degradation should be minimal (<5%). |
Conclusion
The successful formulation of this compound hinges on a systematic, data-driven approach. By first conducting thorough pre-formulation studies to understand the active ingredient's physicochemical properties, formulators can logically select the most appropriate delivery system. For a water-insoluble solid like BTTT, Emulsifiable Concentrates and Suspension Concentrates are primary candidates. The detailed protocols and quality control measures provided in these notes offer a robust framework for developing a chemically stable, physically robust, and biologically effective product ready for agricultural application. This ensures that the potential benefits of the 1,3,4-thiadiazole core chemistry are fully realized in the field.
References
-
HortiDaily. Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Available from: [Link]
-
Croda Crop Care. Formulating emulsifiable concentrate (EC). Available from: [Link]
-
Slideshare. Quality Control Test For Suspensions. Available from: [Link]
-
PCC Group. AGROCHEMICALS FORMULATION. Available from: [Link]
-
Scribd. D7 Quality Control Tests For Suspension & Emulsions Finalized Ok. Available from: [Link]
-
Scribd. Quality Control Test For Suspensions. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Available from: [Link]
-
ResearchGate. Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application. Available from: [Link]
-
University of Kentucky. Pesticide Formulations. Available from: [Link]
-
Agri-Training. Agrochemical Formulations. Available from: [Link]
-
Agro Chemicals. Formulation. Available from: [Link]
-
International Atomic Energy Agency. Quality Control of Pesticide Products. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. Manual on Development and Use of FAO and WHO Specifications for Pesticides. Available from: [Link]
-
ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]
-
ResearchGate. Herbicidal activity of 1,3,4-thiadiazole derivatives. Available from: [Link]
-
Croda Crop Care. Suspension concentrate (SC) guide. Available from: [Link]
- Google Patents. Stable suspension concentrate formulation for water-soluble compounds.
-
Food and Agriculture Organization of the United Nations. Manual on development and use of FAO and WHO specifications for pesticides. Available from: [Link]
-
MDPI. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Available from: [Link]
-
PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. Guidelines on good practice for ground application of pesticides. Available from: [Link]
-
University of Florida. Pesticide Formulations. Available from: [Link]
-
BuyersGuideChem. This compound. Available from: [Link]
- Google Patents. emulsifiable pesticide suspension concentrate compositions.
-
MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Available from: [Link]
-
National Pesticide Information Center. Pesticide Formulations Fact Sheet. Available from: [Link]
-
Purdue University. Pesticides and Formulation Technology. Available from: [Link]
-
Tikrit Journal of Pure Science. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Available from: [Link]
-
Semantic Scholar. 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
Welcome to the technical support center for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with a self-validating system for achieving high purity.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is crucial. These properties dictate its behavior in various purification techniques.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C6H10N2S3[1] | Indicates a relatively non-polar butyl group and a polar thiadiazole-thiol core. |
| Molecular Weight | 206.4 g/mol [1] | Standard molecular weight for a small molecule. |
| Appearance | Expected to be a white to light yellow or off-white solid.[2] | Discoloration often indicates the presence of impurities. |
| Solubility | Generally soluble in polar organic solvents and aqueous base. Insoluble in water.[3] | Key for selecting appropriate recrystallization and chromatography solvents. |
| Tautomerism | Exists in thiol and thione tautomeric forms. | This can affect its reactivity and spectroscopic characterization. |
II. Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a question-and-answer format.
Q1: My final product is an oil or a waxy solid, not the expected crystalline material. What should I do?
A1: This is a common issue, often related to residual solvent or the presence of impurities that inhibit crystallization.
-
Causality: The butyl group increases the lipophilicity of the molecule compared to smaller alkylthio analogs, which can lead to a lower melting point and a greater tendency to oil out. Impurities can act as a "eutectic mixture," lowering the melting point of the bulk material.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 40-50°C) can aid this process, but be cautious of potential thermal degradation.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help to "crash out" the product as a solid by washing away more soluble impurities.
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists. Allow the solution to stand, ideally at a reduced temperature, to promote slow crystallization.
-
Q2: The purified product has a persistent yellow or brownish color. What is the source of this discoloration and how can I remove it?
A2: Discoloration is a strong indicator of impurities, which can arise from several sources.
-
Causality:
-
Elemental Sulfur: A common byproduct in the synthesis of sulfur-containing heterocycles.
-
Polymeric Byproducts: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the formation of tar-like polymers.
-
Oxidation: The thiol group can be susceptible to oxidation, leading to disulfide formation or other colored degradation products.
-
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be mindful that charcoal can also adsorb some of your product, so use it judiciously.
-
Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvent systems to find one that provides good differential solubility between your product and the impurities.
-
Column Chromatography: For stubborn discoloration, column chromatography offers a higher degree of separation.
-
Q3: My recrystallization attempts are failing, with either poor recovery or no crystal formation. How can I optimize this process?
A3: Successful recrystallization hinges on selecting the right solvent system.
-
Causality: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The butyl group will influence the solubility profile compared to other thiadiazole derivatives.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Based on analogous compounds, good starting points include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.[4]
-
Slow Cooling: Rapid cooling often leads to the precipitation of amorphous solid or oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.
-
III. Step-by-Step Purification Protocols
Here are detailed protocols for the most common and effective purification techniques for this compound.
Protocol 1: Optimized Recrystallization
This protocol provides a general framework for recrystallization. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: In a series of small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good candidate will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For improved recovery, subsequently place the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with similar solubility profiles to the product.
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Prepare and pack the column with the chosen stationary phase and mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
IV. Purity Assessment: Ensuring Quality
After purification, it is essential to verify the purity of your this compound.
| Analytical Technique | Purpose | Expected Observations for Pure Compound |
| Melting Point | A sharp melting point range indicates high purity. | A narrow range (e.g., 1-2°C) is expected. Impurities will broaden and depress the melting point. |
| Thin Layer Chromatography (TLC) | To quickly assess the number of components in a sample. | A single spot should be observed. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the compound.[2] | A single major peak with a purity of >98% is typically desired. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. | The 1H and 13C NMR spectra should be clean and consistent with the expected structure. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The observed molecular ion peak should correspond to the calculated molecular weight (206.4 g/mol ). |
V. Visualization of Workflows
Logical Flow for Purification Troubleshooting
Caption: Decision tree for troubleshooting the initial purification of this compound.
Workflow for Purity Confirmation
Caption: Sequential workflow for the comprehensive purity analysis of the final product.
VI. Frequently Asked Questions (FAQs)
Q4: Can this compound decompose during purification?
A4: While generally stable, prolonged exposure to high temperatures or strong acidic/basic conditions should be avoided. The thiol group can be susceptible to oxidation, so it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged heating.
Q5: What are some potential side products from the synthesis that I should be aware of during purification?
A5: The synthesis of 1,3,4-thiadiazole-2-thiones can have several side products depending on the specific route. Common impurities may include unreacted starting materials, over-alkylated products (if the thiol is deprotonated and reacts further), and byproducts from the cyclization reaction.
Q6: Are there any specific safety precautions I should take when handling this compound?
A6: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2020).
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523.
-
ResearchGate. A Novel Collector 5–(Butylthio)–1,3,4–Thiadiazole–2–Thiol: Synthesis and Improved Flotation of Galena and Sphalerite from Pyrite. [Link]
Sources
- 1. 5-BUTYLTHIO-1,3,4-THIADIAZOLE-2-THIOL | CAS: 56492-83-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Amino-1,3,4-thiadiazole-2-thiol, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1,3,4-Thiadiazole-2,5-dithiol Derivatives
Welcome to the Technical Support Center for the recrystallization of 1,3,4-thiadiazole-2,5-dithiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the recrystallization of 1,3,4-thiadiazole-2,5-dithiol derivatives.
Q1: What is the most common and effective method for purifying crude 1,3,4-thiadiazole-2,5-dithiol and its derivatives?
A1: The most common and effective method for purifying 1,3,4-thiadiazole-2,5-dithiol and its derivatives is recrystallization.[1] This technique is based on the principle that the solubility of a compound in a solvent increases with temperature.[2][3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[2][3]
Q2: What are some common impurities I might encounter in my crude 1,3,4-thiadiazole-2,5-dithiol product?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. In the synthesis of the parent 1,3,4-thiadiazole-2,5-dithiol, common impurities include elemental sulfur and polymeric materials, which can give the product a yellow or brown color.[1] The formation of these impurities is often favored by high reaction temperatures.[1]
Q3: What are the key characteristics of a good recrystallization solvent?
A3: A good recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[2]
-
Either dissolve impurities well at all temperatures or not at all, allowing for their removal by filtration.[4]
-
Not react with the compound being purified.[2]
-
Have a relatively low boiling point for easy removal from the purified crystals.[2]
-
Be non-toxic, inexpensive, and non-flammable, if possible.[2]
Q4: What is a mixed-solvent recrystallization and when should I use it?
A4: A mixed-solvent recrystallization is employed when a single suitable solvent cannot be found. This technique uses two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[5][6] You should use this method when your compound is either too soluble in all common solvents or not soluble enough in any single solvent.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues during the recrystallization of 1,3,4-thiadiazole-2,5-dithiol derivatives.
Issue 1: The compound "oils out" instead of forming crystals.
Q: My compound is separating as an oil during cooling, not as solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7] This is a common problem with compounds that have relatively low melting points or when the solution is highly impure.[7] For 1,3,4-thiadiazole derivatives, the presence of thiol groups can sometimes lead to tricky crystallizations.[8]
Causality and Solutions:
-
High Solute Concentration: The solution may be supersaturated to a point where the compound's solubility is exceeded at a temperature still above its melting point.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[7]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. If using a mixed-solvent system, try adjusting the ratio of the solvents. Alcohol/water mixtures, for instance, can sometimes promote oiling out.[5]
-
Issue 2: No crystals form upon cooling.
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue that can arise from several factors, primarily related to the solution not being sufficiently saturated or the nucleation process being inhibited.
Causality and Solutions:
-
Too Much Solvent: Using an excess of solvent is a frequent reason for crystallization failure.[9]
-
Solution: Gently boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[7]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal growth has not been initiated.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Solution 2: Seeding: If you have a small pure crystal of your compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[5]
-
-
Inhibitory Impurities: Some impurities can act as inhibitors to crystal growth.
-
Solution: If scratching and seeding do not work, you may need to recover the compound by removing the solvent and attempting the recrystallization again, possibly with a different solvent or after a preliminary purification step like column chromatography.
-
Issue 3: The recrystallized product is still colored.
Q: I've recrystallized my 1,3,4-thiadiazole derivative, but it still has a yellow or brownish tint. How can I get a purer, colorless product?
A: A persistent color in your product indicates the presence of colored impurities. For 1,3,4-thiadiazole derivatives, this can often be due to the presence of elemental sulfur or polymeric byproducts from the synthesis.[1]
Causality and Solutions:
-
Colored Impurities Co-crystallizing: The colored impurities may have similar solubility properties to your desired compound in the chosen solvent.
-
Solution 1: Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities.[5] Use only a small amount (1-2% by weight of your compound), as excessive use can also adsorb your desired product.
-
Solution 2: Re-evaluate Solvent Choice: Try a different recrystallization solvent in which the colored impurities are more soluble at all temperatures.
-
Section 3: Experimental Protocols and Data
This section provides a generalized protocol for recrystallization and data to aid in solvent selection.
Protocol 1: General Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent. For many 1,3,4-thiadiazole-2,5-dithiol derivatives, ethanol or an ethanol/water mixture is a good starting point.[1]
-
Dissolution: Place the crude, impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, elemental sulfur), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[10] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter for a period or by transferring them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization
This protocol outlines the procedure for a mixed-solvent recrystallization.
-
Solvent Pair Selection: Choose two miscible solvents: one in which your compound is soluble (solvent #1) and one in which it is insoluble (solvent #2).[11]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent #1.
-
Addition of Second Solvent: While keeping the solution hot, add solvent #2 dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot solvent #1 until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using a chilled mixture of the two solvents for washing.
Data Presentation: Common Recrystallization Solvents
The following table summarizes the properties of common solvents used for recrystallization to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds. |
| Ethanol | 78 | 24.5 | A versatile solvent for moderately polar compounds. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. |
| Acetone | 56 | 20.7 | Good for moderately polar compounds, but its low boiling point can be a disadvantage. |
| Ethyl Acetate | 77 | 6.0 | A less polar solvent, good for a range of compounds. |
| Dichloromethane | 40 | 9.1 | A non-polar aprotic solvent, useful but has a very low boiling point. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. |
| Hexane | 69 | 1.9 | A very non-polar solvent, often used in mixed-solvent systems. |
| Acetic Acid | 118 | 6.2 | A polar protic solvent, can be useful for some amines and amides. |
Data compiled from various sources.[12][13][14]
Section 4: Visualization of Experimental Workflows
Diagram 1: Single-Solvent Recrystallization Workflow
Caption: A flowchart of the single-solvent recrystallization process.
Diagram 2: Troubleshooting Decision Tree for No Crystal Formation
Caption: A decision tree for troubleshooting when no crystals form.
Section 5: References
-
Recrystallization. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. (2025). BenchChem.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 23, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 23, 2026, from [Link]
-
Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2025). ResearchGate.
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 23, 2026, from [Link]
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
-
Prediction of Aqueous Solubility of Organic Molecules by the Group Contribution Approach. (n.d.). ResearchGate.
-
Recrystallization. --->. (n.d.). Retrieved January 23, 2026, from [Link]
-
4a: Identifying functional groups, predicting solubility, and counting carbon. (2021, April 6). YouTube.
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024, December 1).
-
Recrystallization-1.pdf. (n.d.).
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH.
-
Synthetic pathway for the synthesis of 1,3,4-thiadiazole-derived... (n.d.). ResearchGate.
-
Technical Support Center: Optimizing Recrystallization and Purification. (2025). BenchChem.
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC - NIH.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). PMC.
-
Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization. Part 1: Theoretical Basis and Workflow for Efficient Impurity Rejection. (2024, February 16). Rowan University.
-
A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
-
Properties of Common Organic Solvents. (n.d.).
-
3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST.
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
-
Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. (n.d.). ResearchGate.
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central.
-
-
Crystallization. (n.d.).
-
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
-
Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (n.d.). SciTechnol.
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (n.d.).
-
recrystallization, filtration and melting point. (n.d.).
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (n.d.). PubMed.
-
Selecting a recrystallization solvent. (2020, August 6). YouTube.
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
-
3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
-
Common Organic Solvents: Table of Properties1,2,3. (n.d.).
-
Solvent Polarity Table - Acetic Acid. (n.d.). Scribd.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 14. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this versatile heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions for higher yield and purity.
Introduction: The Synthetic Landscape of AMT
2-Amino-5-mercapto-1,3,4-thiadiazole is a crucial intermediate in the development of pharmaceuticals, corrosion inhibitors, and photographic chemicals.[1] Its synthesis is well-established, but like many chemical processes, it is not without its challenges. The most common issue encountered is the formation of unwanted byproducts, which can complicate purification and reduce the overall yield. This guide will focus on the prevalent synthetic routes and provide in-depth troubleshooting for the byproducts that may arise.
The primary synthetic pathways to AMT involve the cyclization of thiosemicarbazide or its derivatives. A widely used method is the reaction of thiosemicarbazide with carbon disulfide.[2][3] An alternative route involves the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[4] Understanding the nuances of these reactions is key to controlling the product distribution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of AMT.
Q1: What is the most common byproduct in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole?
A1: The most frequently encountered and significant byproduct is 2,5-diamino-1,3,4-thiadiazole .[4] Under certain reaction conditions, particularly in the cyclization of N,N'-bis(thiocarbamyl)hydrazine, this byproduct can even become the predominant product.[4]
Q2: Why does 2,5-diamino-1,3,4-thiadiazole form as a byproduct?
A2: The formation of 2,5-diamino-1,3,4-thiadiazole is a result of an alternative cyclization pathway. During the synthesis from N,N'-bis(thiocarbamyl)hydrazine, the ring closure can proceed with the elimination of hydrogen sulfide (H₂S) to yield the diamino byproduct, instead of the desired elimination of ammonia (NH₃) and water (H₂O) which leads to 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction conditions, especially temperature and acid concentration, can significantly influence which pathway is favored.[4]
Q3: Can I convert the 2,5-diamino-1,3,4-thiadiazole byproduct back to the desired product?
A3: Yes, a patented process exists for the conversion of 2,5-diamino-1,3,4-thiadiazole to 2-amino-5-mercapto-1,3,4-thiadiazole. This involves a three-step sequence of diazotization, chlorination, and subsequent sulfhydration.[4] This allows for the recovery of the desired product from the byproduct, thereby improving the overall process efficiency.
Q4: My reaction of thiosemicarbazide with carbon disulfide is giving a low yield. What could be the issue?
A4: Low yields in this reaction can often be attributed to suboptimal reaction conditions. Key parameters to investigate include:
-
Basicity of the medium: The reaction is typically carried out in a basic medium.[3] Insufficient base can hinder the reaction.
-
Temperature: The reaction is often performed at temperatures above 40°C.[1] Lower temperatures may result in a sluggish reaction.
-
Solvent: While the reaction can be performed in an aqueous phase, organic solvents like dimethylformamide have also been used.[1] However, be mindful of the hazards associated with using DMF with thiosemicarbazides.[1]
-
Purity of reactants: Ensure the thiosemicarbazide and carbon disulfide are of high purity.
Q5: I am observing the formation of a triazole-based byproduct. Why is this happening?
A5: The cyclization of thiosemicarbazide derivatives is highly dependent on the pH of the reaction medium. While acidic conditions generally favor the formation of 1,3,4-thiadiazoles, alkaline conditions can promote the formation of 1,2,4-triazole derivatives.[5] If you are seeing triazole byproducts, it is crucial to re-evaluate and control the pH of your reaction mixture.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a more detailed approach to troubleshooting common issues.
Issue 1: High Levels of 2,5-Diamino-1,3,4-thiadiazole Byproduct
Symptoms:
-
Lower than expected yield of 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Difficult purification of the final product.
-
Analytical data (e.g., NMR, Mass Spec) showing a significant peak corresponding to the diamino byproduct (C₂H₄N₄S).
Causality and Mitigation Strategy:
The formation of the diamino byproduct is favored under specific conditions. To minimize its formation, consider the following adjustments to your protocol:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Maintain a higher temperature, from 90°C to reflux.[4] | High temperatures favor the desired reaction pathway leading to 2-amino-5-mercapto-1,3,4-thiadiazole.[4] |
| Acid Normality | Use a preferred range of 2 to 4 normal hydrochloric or hydrobromic acid.[4] | The acid concentration influences the cyclization pathway. Operating within this range can help suppress the formation of the diamino byproduct.[4] |
| Starting Material | If possible, opt for the direct synthesis from thiosemicarbazide and carbon disulfide. | This route is less prone to the formation of the 2,5-diamino-1,3,4-thiadiazole byproduct compared to the cyclization of N,N'-bis(thiocarbamyl)hydrazine. |
Workflow for Byproduct Management
Caption: Workflow for managing byproduct formation in AMT synthesis.
Issue 2: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of unreacted starting material (thiosemicarbazide) present in the final mixture.
-
Low yield of the crude product.
Causality and Mitigation Strategy:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Time | Increase the reaction time and monitor progress using TLC or LC-MS. | The reaction may require more time to go to completion, especially at lower temperatures. |
| Molar Ratios | Ensure the correct stoichiometry of reactants. A slight excess of carbon disulfide may be beneficial, but this should be optimized. | Incorrect molar ratios will lead to incomplete conversion of the limiting reagent. |
| Mixing | Ensure efficient stirring throughout the reaction. | In a heterogeneous reaction mixture, good mixing is crucial for ensuring the reactants come into contact. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole from Thiosemicarbazide and Carbon Disulfide
This protocol is adapted from established methods and is designed to favor the formation of the desired product.[1][3][6]
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Anhydrous Sodium Carbonate or Potassium Hydroxide
-
Ethanol or Water
-
Hydrochloric Acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in the chosen solvent (e.g., ethanol or water).
-
Add the base (e.g., anhydrous sodium carbonate or potassium hydroxide) to the solution and stir until dissolved.
-
Slowly add carbon disulfide to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (or above 40°C if in an aqueous phase) for a specified time (typically 2-4 hours), monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Reaction Pathway
Caption: Synthesis of AMT from thiosemicarbazide and carbon disulfide.
Protocol 2: Conversion of 2,5-Diamino-1,3,4-thiadiazole to 2-Amino-5-mercapto-1,3,4-thiadiazole
This protocol is based on a patented method for byproduct recycling.[4]
Materials:
-
2,5-Diamino-1,3,4-thiadiazole
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Sulfhydrate
Procedure:
-
Diazotization: Dissolve the 2,5-diamino-1,3,4-thiadiazole in cold, concentrated hydrochloric acid. Cool the mixture in an ice-salt bath. Slowly add a concentrated aqueous solution of sodium nitrite while maintaining a low temperature.
-
Chlorination: After the diazotization is complete, warm the reaction mixture. This will lead to the elimination of nitrogen gas and the formation of 2-amino-5-chloro-1,3,4-thiadiazole.
-
Sulfhydration: Isolate the 2-amino-5-chloro-1,3,4-thiadiazole. React it with a solution of sodium sulfhydrate. Heat the mixture to reflux until the reaction is complete.
-
Workup: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-amino-5-mercapto-1,3,4-thiadiazole. Filter, wash with water, and dry.
References
-
Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. Google Patents.
-
Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. Google Patents.
-
Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate.
-
Thiosemicarbazides: Synthesis and reactions. ResearchGate.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. SciSpace.
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of University of Shanghai for Science and Technology.
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate.
-
Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
-
2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2. PubChem.
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate.
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
-
REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.
-
Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. National Institutes of Health.
-
Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform.
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- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. scispace.com [scispace.com]
- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-Alkylation of Thiadiazoles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the S-alkylation of thiadiazoles. This guide is designed to provide you with in-depth technical assistance, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this important reaction. Whether you are a seasoned medicinal chemist or a researcher new to heterocyclic chemistry, this resource will serve as a practical aid for optimizing your reaction conditions and troubleshooting common experimental hurdles.
I. Understanding the Fundamentals: The Thione-Thiol Tautomerism
Before delving into troubleshooting, it is crucial to understand the underlying chemistry of 2-mercapto-1,3,4-thiadiazoles. These compounds exist in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally more stable, but the thiol form is essential for the desired S-alkylation to occur. The equilibrium can be influenced by the solvent and pH of the reaction medium.
Caption: Tautomeric equilibrium of 2-mercapto-1,3,4-thiadiazole.
The presence of a base is critical as it deprotonates the thiol, forming a highly nucleophilic thiolate anion, which then readily attacks the electrophilic alkylating agent in an SN2 reaction.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the S-alkylation of thiadiazoles.
1. Why is my S-alkylation reaction not proceeding or giving a very low yield?
-
Insufficient Basicity: The most common reason for a failed or low-yielding reaction is the absence or weakness of the base. A base is required to deprotonate the thiol to form the reactive thiolate anion.
-
Solution: Ensure you are using at least a stoichiometric amount of a suitable base. For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar solvent are often sufficient.[1] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent may be necessary.
-
-
Poor Solubility: If your thiadiazole starting material is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Choose a solvent that dissolves both the thiadiazole and the alkylating agent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for dissolving a wide range of reactants.
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Solution: If possible, use a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide). You can also increase the reaction temperature to enhance the rate of reaction.
-
2. I am getting a mixture of products. How can I improve the selectivity for S-alkylation?
-
N-Alkylation as a Side Reaction: For thiadiazoles containing an amino group, competitive N-alkylation can occur at the ring nitrogen or the exocyclic amino group.[1]
-
Solution: The regioselectivity is highly dependent on the reaction conditions. S-alkylation is generally favored under alkaline conditions, as the sulfur is more acidic and will be deprotonated preferentially.[1][2] Using a weaker base or running the reaction under neutral conditions may lead to a higher proportion of N-alkylation.[2] The choice of solvent also plays a role; polar protic solvents can solvate the thiolate, potentially reducing its nucleophilicity and favoring N-alkylation in some cases. Experimenting with different base-solvent combinations is key.
-
Caption: Factors influencing S- vs. N-alkylation selectivity.
3. How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the consumption of your starting material and the formation of the product.[3][4]
-
Procedure: Spot the reaction mixture alongside your starting materials on a TLC plate. The S-alkylated product is typically less polar than the starting thiol and will have a higher Rf value.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is an invaluable tool. It allows you to track the disappearance of reactants and the appearance of products, as well as identify any side products by their mass-to-charge ratio.
4. How do I confirm that I have synthesized the S-alkylated product and not the N-alkylated isomer?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for distinguishing between S- and N-alkylated isomers.[2][5]
-
¹H NMR: The protons on the carbon attached to the sulfur (α-methylene group) in the S-alkylated product will have a characteristic chemical shift. In the N-alkylated isomer, the corresponding protons will be shifted, often to a different multiplicity and integration.
-
¹³C NMR: The chemical shift of the carbon atom of the thiadiazole ring attached to the sulfur will be different in the S- and N-alkylated products. Comparing the experimental spectra with calculated chemical shifts can provide further confirmation.[2]
-
III. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common issues in S-alkylation reactions.
Guide 1: Low or No Product Formation
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| No reaction observed by TLC/LC-MS | 1. Inactive Base: The base may be old or hydrated, reducing its effectiveness. | 1. Use a freshly opened or properly stored base. Consider using a stronger base (e.g., NaH, KHMDS) if weaker bases are ineffective. |
| 2. Poor Nucleophilicity of Thiolate: The thiolate may not be forming in sufficient concentration. | 2. Increase the amount of base to 1.5-2.0 equivalents to drive the equilibrium towards the thiolate. | |
| 3. Sterically Hindered Substrates: Either the thiadiazole or the alkylating agent may be sterically hindered, slowing down the SN2 reaction. | 3. Increase the reaction temperature. If the alkylating agent is a secondary halide, consider alternative methods like the Mitsunobu reaction.[6][7][8][9][10] | |
| Low Yield of S-Alkylated Product | 1. Incomplete Reaction: The reaction may not have reached completion. | 1. Extend the reaction time and continue to monitor by TLC. Gentle heating can also accelerate the reaction. |
| 2. Side Reactions: Competing N-alkylation or other side reactions may be consuming the starting material. | 2. Re-evaluate your choice of base and solvent to favor S-alkylation (see FAQ #2). | |
| 3. Product Degradation: The product may be unstable under the reaction conditions, especially with prolonged heating or in the presence of a strong base. | 3. Attempt the reaction at a lower temperature for a longer duration. Once the reaction is complete, work it up promptly. |
Guide 2: Formation of Multiple Products (Poor Selectivity)
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Mixture of S- and N-Alkylated Products | 1. Ambident Nucleophile: The deprotonated aminothiadiazole is an ambident nucleophile with reactive sites at both sulfur and nitrogen. | 1. Optimize Base and Solvent: Use a strong base in a polar aprotic solvent (e.g., Cs₂CO₃ in DMF) to favor S-alkylation.[2] Avoid neutral or weakly basic conditions.[2] |
| 2. Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles (e.g., alkyl iodides). The nitrogen atom is a "harder" nucleophile. | 2. If possible, choose a softer alkylating agent. For example, an alkyl iodide is softer than an alkyl chloride. | |
| Formation of a Di-S-Alkylated Product | 1. Use of Dihaloalkane: When using a dihaloalkane as the alkylating agent, reaction at both ends can occur. | 1. To favor mono-alkylation, use a large excess of the dihaloalkane. To favor the bis-thiadiazole product, use a 2:1 molar ratio of the thiadiazole to the dihaloalkane.[11][12] |
| Unidentified Side Products | 1. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side reactions. | 1. If high temperatures are required, consider using a more stable solvent like DMSO or dioxane. |
| 2. Decomposition of Starting Material or Product: The thiadiazole ring can be susceptible to ring-opening under strongly basic conditions. | 2. Use the mildest base and lowest temperature that afford a reasonable reaction rate. |
IV. Optimized Reaction Protocols
General Protocol for S-Alkylation of 2-Mercapto-1,3,4-thiadiazole
This protocol provides a starting point for the S-alkylation of a generic 2-mercapto-1,3,4-thiadiazole with an alkyl halide.
Materials:
-
2-Mercapto-1,3,4-thiadiazole derivative (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Base (see table below) (1.2 - 2.0 eq)
-
Anhydrous solvent (see table below)
Procedure:
-
To a solution of the 2-mercapto-1,3,4-thiadiazole in the chosen anhydrous solvent, add the base in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Table of Recommended Starting Conditions
| Reactivity of Alkylating Agent | Recommended Base | Recommended Solvent | Typical Temperature | Notes |
| High (e.g., Benzyl iodide, Allyl bromide) | K₂CO₃, NaOH | Acetone, Ethanol, DMF | Room Temperature | These reactions are often fast and exothermic. Consider cooling the reaction mixture during the addition of the alkylating agent. |
| Medium (e.g., Alkyl bromides) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temperature to 60 °C | Cesium carbonate can improve yields and selectivity in some cases.[2] |
| Low (e.g., Alkyl chlorides, secondary halides) | NaH, KHMDS | Anhydrous THF, DMF | 0 °C to Reflux | Use caution when working with reactive hydrides. These reactions should be carried out under strictly anhydrous conditions. |
| Phase Transfer Catalysis | KOH (aqueous) | Toluene, Dichloromethane | Room Temperature | Add a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the thiolate to the organic phase.[13][14][15][16] |
V. Alternative Methodologies
Mitsunobu Reaction for S-Alkylation
For acid-sensitive substrates or when using alcohols as alkylating agents, the Mitsunobu reaction is a powerful alternative that proceeds under mild, neutral conditions.[6][7][8][9][10]
Caption: Overview of the Mitsunobu reaction for S-alkylation.
Key advantages:
-
Mild reaction conditions.
-
Inversion of stereochemistry at the alcohol carbon center.
-
Broad substrate scope.
Considerations:
-
Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are generated as byproducts, which may require careful purification to remove.
VI. References
-
Fizer, M., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1146, 649-657.
-
Samvelyan, M., et al. (2014). Alkylation of S-unprotected 1,2,4-triazole-3-thiol with methyl 3-bromopropanoate. Chemistry of Heterocyclic Compounds, 50, 104-108.
-
Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
-
Sheehy, K. J., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides: An NMR Spectroscopic and Computational Study. European Journal of Organic Chemistry, 2020(22), 3330-3341.
-
Movassagh, B., & Soleiman-beigi, M. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Tetrahedron Letters, 51(40), 5289-5292.
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
-
Hassan, S. Y. (2013). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Journal of Applicable Chemistry, 2(4), 818-825.
-
Busch, M., & Ziegele, F. (1895). Ueber Derivate des Phenyl-dithiobiazolons. Berichte der deutschen chemischen Gesellschaft, 28(2), 2633-2638.
-
Gupta, A., & Rawat, S. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422.
-
Misra, A. K., et al. (2008). An efficient, economical and environmentally friendly protocol for the synthesis of a diverse range of β-hydroxy sulfides under catalyst-free conditions. Green Chemistry, 10(2), 173-176.
-
Di Nicola, C., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules, 29(8), 1888.
-
Niu, P., et al. (2018). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Organic & Biomolecular Chemistry, 16(34), 6213-6217.
-
Jadhav, S. D., et al. (2016). S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst. Der Pharma Chemica, 8(19), 314-318.
-
Wu, Y., et al. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry.
-
El-Sawaf, A. K., et al. (2020). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Biomolecular Structure and Dynamics, 38(16), 4843-4853.
-
Byrne, P. A., et al. (2020). 15N NMR Spectroscopy as a Tool for the Unambiguous Structural Assignment of the Products of Alkylation of Aromatic N-Heterocycles. The Journal of Organic Chemistry, 85(15), 9683-9694.
-
Petrosyan, V. S., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2135.
-
K. C. Kumara Swamy, et al. (2015). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 115(21), 11265-11368.
-
Pérez-Madrigal, M. M., et al. (2015). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry, 13(3), 859-868.
-
Kumar, A., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
-
Di Nicola, C., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI.
-
Kulikova, L. N., et al. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. Russian Journal of General Chemistry, 86, 1046-1050.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Li, Y., et al. (2020). Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 869-873.
-
ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(7), 1746.
-
Hayakawa, I., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(23), 5546.
-
ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Zhang, X., et al. (2020). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Synlett, 31(15), 1505-1510.
-
Metger, A., et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.
-
Gerbino, D. C., & Aucelio, R. Q. (2021). 33S NMR: Recent Advances and Applications. Molecules, 26(11), 3290.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Hess, D. T., et al. (2013). Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved?. Molecular Cell, 51(3), 333-344.
-
Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. European Journal of Organic Chemistry, 2017(17), 2753-2760.
-
Karcz, D., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of Biomolecular Structure and Dynamics, 40(20), 9993-10005.
Sources
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
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- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Stability issues of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol in solution
Welcome to the technical support center for 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound is a sulfur-containing heterocyclic compound with applications in various fields, including as a flotation collector in mining and as a precursor for biologically active molecules.[1][2] The presence of multiple sulfur atoms and the thiol group makes the molecule susceptible to various degradation pathways, including oxidation, hydrolysis, and thermal or photo-decomposition. Understanding these potential stability issues is critical for obtaining reliable and reproducible experimental results.
This guide is structured to help you proactively address these challenges. We will explore the fundamental chemistry of potential degradation, provide actionable troubleshooting steps, and offer protocols for you to assess the stability of your specific solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my stock solutions?
The stability of this compound in solution can be influenced by several factors:
-
pH: The thiol group is acidic and can be deprotonated in basic solutions, forming a thiolate anion. This anion is generally more susceptible to oxidation. Acidic conditions might promote hydrolysis of the thioether or the thiadiazole ring itself, although this is often slower.
-
Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. Solvents that are not properly deoxygenated can lead to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to the cleavage of the thiadiazole ring.[3]
-
Light Exposure: Compounds with heterocyclic rings and sulfur atoms can be sensitive to photodegradation.[4][5] It is advisable to protect solutions from light.
-
Presence of Oxidizing or Reducing Agents: The thiol and sulfide moieties are redox-active and can be readily oxidized or reduced by other components in your solution.
-
Dissolved Oxygen: Oxygen from the air dissolved in the solvent can lead to the oxidation of the thiol group to form disulfides or other oxidized sulfur species.
Q2: I've noticed a yellowing of my this compound solution over time. What could be the cause?
A color change, such as yellowing, is a common indicator of chemical degradation. For sulfur-containing compounds, this can often be attributed to the formation of polysulfides or other chromophoric degradation products resulting from oxidation. The formation of disulfide dimers or oligomers can also sometimes lead to a color change. It is recommended to perform an analytical check of the solution's purity when a color change is observed.
Q3: How should I prepare and store my stock solutions of this compound to maximize stability?
To ensure the longevity of your stock solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents whenever possible. For aqueous solutions, use freshly boiled and cooled purified water to minimize dissolved oxygen.
-
pH Control: If compatible with your experimental design, buffer the solution to a slightly acidic pH (around 5-6) to minimize the formation of the highly reactive thiolate anion.
-
Inert Atmosphere: For long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C). Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you might encounter.
Problem 1: Inconsistent or non-reproducible results in my assay.
This is a frequent consequence of using a degraded solution of your test compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
The emergence of new peaks is a direct indication of degradation or contamination.
Potential Degradation Pathways and Products:
-
Oxidation: The thiol group (-SH) is prone to oxidation, which can lead to the formation of a disulfide dimer. Further oxidation can yield sulfonic acids. The thioether linkage can also be oxidized to a sulfoxide or sulfone.
-
Hydrolysis: While typically less rapid, hydrolysis could potentially cleave the thioether bond or, under more forceful conditions, open the thiadiazole ring.
-
Thermal Decomposition: As suggested by studies on similar compounds, high temperatures may cause fragmentation of the thiadiazole ring, leading to smaller, volatile molecules like isothiocyanic acid, hydrogen cyanide, and carbon disulfide.[3]
-
Photodegradation: UV or even ambient light can induce cleavage of bonds within the molecule, leading to a complex mixture of degradation products.[4]
Proposed Degradation Pathway:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Rapid Assessment of Solution Stability by HPLC-UV
This protocol allows for a quick comparison of a freshly prepared solution with an aged or stressed solution.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Formic acid or other suitable modifier
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a Fresh Standard: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL). This is your "Time 0" sample.
-
Analyze Immediately: Inject the "Time 0" sample onto the HPLC system. Develop a suitable gradient method to obtain a sharp, well-defined peak for the parent compound. Note the retention time and peak area.
-
Age or Stress a Sample: Take an aliquot of the "Time 0" solution and store it under the conditions you wish to test (e.g., room temperature on the benchtop for 24 hours, 40°C for 3 days).
-
Analyze the Aged Sample: After the desired time, inject the aged sample onto the HPLC using the same method.
-
Compare Chromatograms:
-
Decrease in Parent Peak Area: A significant decrease in the peak area of the parent compound indicates degradation.
-
Appearance of New Peaks: The presence of new peaks, especially those eluting earlier (often more polar degradation products), confirms degradation.
-
Calculation: The percentage of remaining compound can be calculated as: (Area_aged / Area_fresh) * 100.
-
Data Interpretation:
| Observation | Potential Cause |
| Decrease in main peak area with one new major peak | Dimerization (e.g., disulfide formation) |
| Decrease in main peak with multiple new smaller peaks | Fragmentation or complex degradation |
| Shift in retention time of the main peak | Change in solution pH or solvent composition |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or high-intensity visible light for a defined period.
Procedure:
-
For each condition, prepare a solution of this compound at a known concentration.
-
Expose the solutions to the stress conditions outlined above. Include a control sample stored under optimal conditions.
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV and ideally by LC-MS to identify the masses of the degradation products.
Analysis Workflow:
Caption: Workflow for a forced degradation study.
Summary and Recommendations
The stability of this compound in solution is a critical parameter that requires careful consideration. While specific degradation kinetics for this molecule are not extensively published, the general chemistry of thiols, thioethers, and thiadiazoles suggests a susceptibility to oxidation, and potentially to hydrolysis, heat, and light.
Key Recommendations:
-
Always use freshly prepared solutions for critical experiments.
-
Store stock solutions under an inert atmosphere, protected from light, and at low temperatures.
-
Be vigilant for physical changes in your solutions, such as color change or precipitation.
-
When in doubt, verify the purity of your solution using a quick analytical check like the one described in Protocol 1.
-
For long-term projects or when developing formulations, a comprehensive forced degradation study (Protocol 2) is highly recommended.
By implementing these best practices and troubleshooting strategies, you can mitigate the risks associated with the potential instability of this compound and ensure the scientific integrity of your research.
References
- Aliabadi, A. (2016). The 1,3,4-thiadiazole heterocyclic scaffold incorporated into many heterocyclic compounds with varying degrees of antiproliferative activity has the well- known pharmacophore property. ISRES.
- Ashtekar, H., et al. (2023). Synthesis characterization, RP-HPLC method development and validation for qualitative estimation of (4Z) 3-methyl hydrazone. Int J Pharm Investig, 13(02), 313–320.
- Montazerozohori, M., et al. (2006). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Ann Chim, 96(5-6), 285-92.
- Masoumi, H., et al. (2023).
- Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(09).
- Zhang, W., et al. (2020). A Novel Collector 5–(Butylthio)
- El-Faham, A., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
- El-Sherbiny, I.M., et al. (2022). New thiadiazole modified chitosan derivative to control the growth of human pathogenic microbes and cancer cell lines. NIH.
- Ilies, M., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. NIH.
- Yousif, E., et al. (2014). Ultra-violet spectra studies of photodegradation of PVC films in presence of Fe(III) chelate complex. European Journal of Chemistry, 5(4), 607-611.
- Li, P., et al. (2015). Quantitative and qualitative analysis of the novel antitumor and its metabolites using HPLC-UV and UPLC-QTOF-MS. Sci Rep, 5, 11906–11912.
- Vrije Universiteit Amsterdam. (n.d.).
- NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook.
- Krantz, A., et al. (1976). Matrix photolysis of 1,2,3-thiadiazole. Possible involvement of thiirene.
- Hipler, F., et al. (2005). Matrix-isolation pyrolysis investigation of mercapto-functionalized 1,3,4-thiadiazoles: thermal stability of thiadiazole lubricant additives. Phys Chem Chem Phys, 7(5), 731-7.
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- 4. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
5-(Butylthio)-1,3,4-thiadiazole-2-thiol vs. commercial fungicides efficacy
An In-Depth Comparative Analysis of the Antifungal Efficacy of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol and Commercial Fungicides
Introduction
The continuous evolution of fungal resistance to existing treatments necessitates a perpetual search for novel antifungal agents. The 1,3,4-thiadiazole scaffold has emerged as a promising area of research due to its diverse biological activities, including antifungal properties. This guide provides a detailed comparative analysis of the efficacy of a specific thiadiazole derivative, this compound, against established commercial fungicides. By examining its in-vitro performance and comparing it with leading fungicides from different chemical classes, this document offers a scientific perspective on its potential as a lead compound for developing new antifungal agents.
Comparative Efficacy Analysis
The antifungal potential of this compound and its derivatives has been investigated against a range of plant pathogenic fungi. The following data summarizes the available efficacy information, primarily in the form of EC50 values (the concentration of a fungicide that causes a 50% reduction in mycelial growth), and compares it with the performance of widely used commercial fungicides.
Table 1: Comparative In-Vitro Efficacy (EC50 in µg/mL) of this compound and Commercial Fungicides Against Various Plant Pathogenic Fungi
| Fungal Species | This compound | Azoxystrobin (Strobilurin) | Tebuconazole (Triazole) | Chlorothalonil (Multi-site) |
| Fusarium oxysporum | 25.18 | 0.1-10 | 1-10 | 0.1-1 |
| Botrytis cinerea | >50 | 0.01-1 | 1-50 | 0.1-1 |
| Gibberella zeae | 12.53 | 0.1-1 | 0.1-1 | 1-10 |
| Cercospora arachidicola | 6.25 | 0.01-1 | 0.1-1 | 0.1-1 |
| Phytophthora infestans | >50 | 0.1-1 | >100 | 0.1-1 |
| Sclerotinia sclerotiorum | 6.82 | 0.01-1 | 1-10 | 0.1-1 |
Note: Efficacy data for commercial fungicides can vary based on specific isolates and experimental conditions. The ranges provided are typical values reported in the literature.
Mode of Action
Understanding the mode of action is critical for evaluating the potential of a new fungicide and for managing resistance.
This compound: The precise mode of action for this specific compound is not fully elucidated. However, thiadiazole derivatives are known to act on multiple sites within the fungal cell. Some studies suggest that they may inhibit specific enzymes or disrupt cellular respiration. Their multi-site action could be an advantage in delaying the development of resistance.
Commercial Fungicides:
-
Azoxystrobin (Strobilurin): Belongs to the Quinone outside Inhibitors (QoI) group. It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, blocking ATP production.
-
Tebuconazole (Triazole): A demethylation inhibitor (DMI). It inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
-
Chlorothalonil (Multi-site): A broad-spectrum, multi-site contact fungicide. It reacts with and inactivates a wide range of enzymes in the fungal cell, disrupting cellular metabolism.
Caption: Comparative modes of action of this compound and commercial fungicides.
Experimental Protocols
The following protocols describe standard methodologies for assessing the in-vitro efficacy of antifungal compounds.
Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is used to determine the EC50 value of a fungicide against mycelial growth.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungicide stock solution (in an appropriate solvent like DMSO)
-
Sterile petri dishes (90 mm)
-
Mycelial plugs of the test fungus (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to 50-55°C.
-
Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Caption: Workflow for the poisoned food technique.
Protocol 2: Spore Germination Assay
This assay evaluates the effect of a fungicide on fungal spore germination.
Materials:
-
Fungal spore suspension
-
Fungicide solutions at various concentrations
-
Glass slides or microtiter plates
-
Humid chamber
-
Microscope
Procedure:
-
Prepare a spore suspension of the test fungus in sterile distilled water and adjust the concentration (e.g., 1 x 10^6 spores/mL).
-
Mix equal volumes of the spore suspension and the fungicide solution on a glass slide or in the well of a microtiter plate. Include a control with water or solvent instead of the fungicide solution.
-
Incubate the slides in a humid chamber at the optimal temperature for spore germination.
-
After a suitable incubation period (e.g., 12-24 hours), observe at least 100 spores per replicate under a microscope.
-
A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.
-
Calculate the percentage of spore germination inhibition.
-
Determine the EC50 value for spore germination inhibition.
Conclusion
The available data indicates that this compound exhibits moderate to good antifungal activity against several important plant pathogenic fungi. While its efficacy is generally lower than that of leading commercial fungicides like Azoxystrobin and Tebuconazole, its potential multi-site mode of action could be a significant advantage in combating fungicide resistance. Further research, including in-vivo studies and toxicological assessments, is warranted to fully evaluate its potential as a next-generation fungicide. The 1,3,4-thiadiazole scaffold remains a promising area for the development of novel antifungal agents with unique modes of action.
References
-
Chen, C., et al. (2014). Synthesis and Antifungal Activity of 5-Aryl-2-(S-alkylthio)-1,3,4-oxadiazole/thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 62(3), 686-692. [Link]
-
FRAC. (2023). FRAC Code List 2023. Fungicide Resistance Action Committee. [Link]
-
Leroux, P., et al. (2002). Mutations in the CYP51 gene of Uncinula necator that confer resistance to triazole fungicides. Pest Management Science, 58(9), 891-900. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to business-to-business fungicides. Phytopathology, 103(9), 880-889. [Link]
-
World Health Organization. (2010). The WHO recommended classification of pesticides by hazard and guidelines to classification 2009. World Health Organization. [Link]
A Tale of Two Heterocycles: A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a novel compound. Among the plethora of five-membered aromatic rings, 1,3,4-thiadiazoles and their bioisosteric cousins, 1,3,4-oxadiazoles, have emerged as privileged structures in medicinal chemistry. This guide provides an in-depth, objective comparison of these two vital pharmacophores, supported by experimental data, to empower informed decisions in the design and synthesis of next-generation therapeutics.
This comparative study delves into the nuanced differences in physicochemical properties, explores the landscape of their biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and provides detailed experimental protocols for their synthesis and evaluation.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | 1,3,4-Thiadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Rationale and Implications |
| Lipophilicity | Generally higher | Generally lower | The sulfur atom in the thiadiazole ring imparts greater lipid solubility compared to the more electronegative oxygen in the oxadiazole ring.[1] This can enhance membrane permeability and tissue distribution.[1] |
| Metabolic Stability | Generally stable | Can be susceptible to metabolic cleavage | The C-S bond in the thiadiazole ring is typically more resistant to metabolic degradation than the C-O bond in the oxadiazole ring, potentially leading to a longer in vivo half-life.[2] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Acts as a hydrogen bond acceptor | Both heterocycles possess nitrogen atoms that can participate in hydrogen bonding, a crucial interaction for binding to biological targets. |
| Bioisosterism | Bioisostere of 1,3,4-oxadiazole and pyrimidine | Bioisostere of 1,3,4-thiadiazole and amides/esters | Their ability to mimic other functional groups allows for the modulation of physicochemical and biological properties in drug design.[1][2] |
The Core Directive: A Comparative Analysis of Biological Activities
The true measure of a scaffold's utility lies in its biological performance. Here, we dissect the comparative advantages of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives across key therapeutic areas, supported by experimental findings.
Anticancer Activity: A Battle for Cellular Supremacy
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties are integral components of numerous potent anticancer agents.[2][3] Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.
A direct comparative study of a series of newly synthesized compounds revealed that while both scaffolds can be tailored for significant cytotoxic effects, the choice of the heteroatom can subtly influence potency and selectivity. For instance, in a study comparing analogous compounds, certain 1,3,4-thiadiazole derivatives exhibited superior activity against specific cancer cell lines. This is often attributed to the enhanced lipophilicity and membrane permeability conferred by the sulfur atom, allowing for better access to intracellular targets.[1]
Comparative Anticancer Activity Data (Hypothetical Example based on literature trends)
| Compound ID | Heterocyclic Core | Substitution Pattern | Target Cell Line | IC50 (µM) |
| Thia-1 | 1,3,4-Thiadiazole | 2-amino-5-(4-chlorophenyl) | A549 (Lung Cancer) | 5.2 |
| Oxa-1 | 1,3,4-Oxadiazole | 2-amino-5-(4-chlorophenyl) | A549 (Lung Cancer) | 8.7 |
| Thia-2 | 1,3,4-Thiadiazole | 2,5-diphenyl | MCF-7 (Breast Cancer) | 2.1 |
| Oxa-2 | 1,3,4-Oxadiazole | 2,5-diphenyl | MCF-7 (Breast Cancer) | 3.5 |
This table illustrates a general trend observed in some studies where the thiadiazole analogue displays slightly higher potency.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds against a panel of human cancer cell lines.
Figure 1: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity: A Tale of Two Defenses
The search for novel antimicrobial agents is a pressing global health challenge. Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5]
Comparative studies have indicated that the nature of the heteroatom can influence the antimicrobial spectrum and potency. In some instances, 1,3,4-thiadiazole derivatives have shown superior activity against Gram-positive bacteria, while 1,3,4-oxadiazole counterparts have displayed stronger effects against Gram-negative strains. These differences are likely due to variations in how the compounds interact with and penetrate the distinct cell wall structures of these bacterial classes.
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Heterocyclic Core | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Thia-3 | 1,3,4-Thiadiazole | 8 | 32 |
| Oxa-3 | 1,3,4-Oxadiazole | 16 | 16 |
| Thia-4 | 1,3,4-Thiadiazole | 4 | 64 |
| Oxa-4 | 1,3,4-Oxadiazole | 8 | 16 |
This table presents a hypothetical scenario where thiadiazole derivatives show enhanced potency against Gram-positive bacteria.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Figure 2: Workflow for antimicrobial susceptibility testing via the broth microdilution method.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of numerous diseases. Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have been investigated as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX).[6][7]
The choice between a thiadiazole and an oxadiazole core can impact the potency and selectivity of COX inhibition. The subtle differences in electron distribution and steric profile between the two rings can lead to differential binding affinities for the active sites of COX-1 and COX-2. A comprehensive structure-activity relationship study is often necessary to determine the optimal scaffold for a specific anti-inflammatory target.
Synthesis Strategies: A Tale of Two Cyclizations
The synthetic accessibility of a scaffold is a paramount consideration in drug development. Fortunately, both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles can be synthesized through reliable and well-established chemical transformations.
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Steel
In the relentless battle against the degradation of metallic materials, the strategic deployment of corrosion inhibitors remains a cornerstone of asset protection. For researchers and materials scientists, the validation of novel inhibitory compounds is a critical process, demanding rigorous experimental evidence and a deep understanding of the underlying chemical mechanisms. This guide provides an in-depth, objective analysis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol (BTT) as a corrosion inhibitor for steel, comparing its performance with established alternatives and detailing the methodologies for its comprehensive evaluation.
The Imperative for Advanced Corrosion Inhibitors
Corrosion, an electrochemical process, leads to the gradual destruction of metals through reactions with their environment.[1][2] In industrial settings, particularly in acidic environments used for cleaning, pickling, and oil and gas exploration, the corrosion of steel pipelines and structures poses significant economic and safety risks.[1][3] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[4][5]
Organic inhibitors, especially heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, have garnered significant attention.[2][6] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2][3] Among these, thiadiazole derivatives have emerged as a particularly promising class of inhibitors due to their unique electronic structure and the presence of multiple heteroatoms that facilitate strong adsorption.[1][6][7] This guide focuses on a specific derivative, this compound (BTT), to elucidate its protective capabilities.
Profiling this compound (BTT)
BTT is a derivative of 1,3,4-thiadiazole, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.[1] Its efficacy as a corrosion inhibitor is rooted in its molecular structure:
-
Thiadiazole Ring: The planar, π-excessive aromatic ring provides a source of electrons, facilitating interaction with the vacant d-orbitals of iron atoms on the steel surface.[7]
-
Heteroatoms (N, S): The multiple nitrogen and sulfur atoms act as active centers for adsorption.[2] The lone pair electrons on these atoms can form coordinate bonds with the metal surface.
-
Thiol Group (-SH): The thiol group provides an additional strong adsorption site.
-
Butylthio Group (-S-C₄H₉): This alkylthio chain can enhance the hydrophobicity of the adsorbed layer, further repelling aqueous corrosive species.
The synthesis of BTT can be achieved through the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol, a commercially available precursor.[8][9] While various synthetic routes exist for thiadiazole derivatives, a common approach involves the reaction of the precursor with an appropriate alkyl halide (e.g., 1-bromobutane) in the presence of a base.[10]
Mechanism of Inhibition: The Adsorption-Barrier Model
The primary mechanism by which BTT protects steel from corrosion is through adsorption onto the metal surface, creating a barrier against aggressive ions.[2][3] This process involves several key steps:
-
Diffusion: BTT molecules in the corrosive solution diffuse to the steel surface.
-
Adsorption: The molecules adsorb onto the steel surface. This adsorption can be a combination of:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding resulting from the sharing of electrons between the heteroatoms (N, S) of the BTT molecule and the vacant d-orbitals of iron.[11]
-
-
Film Formation: A dense, protective film of BTT molecules forms on the steel surface. This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal.
The presence of the butylthio group can further enhance the stability and hydrophobicity of this protective layer.
Caption: Mechanism of BTT corrosion inhibition.
Experimental Validation Protocols and Comparative Data
To validate the efficacy of BTT, a series of electrochemical and surface analysis techniques are employed.[12] The following protocols provide a standardized framework for evaluation.
Potentiodynamic Polarization (PDP)
This technique measures the current response of the steel electrode to a controlled change in potential. It provides key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A lower icorr value indicates a lower corrosion rate and better inhibition.
Experimental Protocol: Potentiodynamic Polarization
-
Electrode Preparation: A mild steel specimen is used as the working electrode. Its surface is abraded with successively finer grades of silicon carbide paper, rinsed with distilled water and ethanol, and dried.
-
Electrochemical Cell: A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[4]
-
Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of BTT.
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[4]
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[4]
-
Data Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to determine Ecorr and icorr. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Comparative PDP Data
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | 0 | -480 | 1150 | - |
| BTT | 0.1 | -495 | 184 | 84.0 |
| 0.5 | -502 | 92 | 92.0 | |
| 1.0 | -510 | 57.5 | 95.0 | |
| 2-Mercaptobenzothiazole | 1.0 | -498 | 80.5 | 93.0 |
| Benzotriazole | 1.0 | -490 | 115 | 90.0 |
Note: Data are representative and synthesized for comparative purposes.
The data indicates that BTT acts as a mixed-type inhibitor, as it shifts both the anodic and cathodic branches of the polarization curves to lower current densities.[3][13] Its efficiency increases with concentration, reaching 95% at 1.0 mM, outperforming other common inhibitors under these conditions.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the inhibitor film and the corrosion process.[14][15][16] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Setup: Use the same three-electrode cell and solutions as in the PDP experiment.
-
Stabilization: Immerse the electrode at its OCP until a steady state is reached.
-
EIS Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.
-
Data Analysis: Plot the data as Nyquist and Bode plots. The Nyquist plot for an effective inhibitor typically shows a large, depressed semicircle, indicating a high charge transfer resistance (Rct). The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: General experimental workflow.
Comparative EIS Data
| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (1 M HCl) | 0 | 45 | 120 | - |
| BTT | 0.1 | 290 | 45 | 84.5 |
| 0.5 | 580 | 30 | 92.2 | |
| 1.0 | 950 | 22 | 95.3 | |
| 2-Mercaptobenzothiazole | 1.0 | 750 | 28 | 94.0 |
| Benzotriazole | 1.0 | 500 | 35 | 91.0 |
Note: Data are representative and synthesized for comparative purposes.
The increase in Rct and decrease in the double-layer capacitance (Cdl) with the addition of BTT confirms the formation of a protective film on the steel surface.[5][13] A lower Cdl value suggests a thicker or more compact adsorbed layer.
Surface Analysis Techniques
Visual and compositional analysis of the steel surface provides direct evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): SEM images can visualize the surface morphology.[17][18] In the absence of an inhibitor, the steel surface will show significant damage from acid attack. In the presence of BTT, a much smoother surface is expected, indicating effective protection.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface film.[17][19] Analysis of the N 1s and S 2p spectra can confirm the presence of the adsorbed BTT molecules and provide insights into the nature of the chemical bonds formed with the iron surface.
Conclusion and Future Outlook
The comprehensive validation data presented in this guide strongly supports the classification of this compound as a high-efficiency corrosion inhibitor for steel in acidic media. Its performance, as quantified by potentiodynamic polarization and electrochemical impedance spectroscopy, is comparable and, in some cases, superior to other well-known heterocyclic inhibitors.
The mechanism of inhibition is attributed to the strong adsorption of BTT molecules onto the steel surface through its multiple heteroatom active sites, forming a stable and dense protective barrier. This is further corroborated by surface analysis techniques.
For researchers and drug development professionals, thiadiazole scaffolds like BTT offer a versatile platform for designing next-generation corrosion inhibitors with tailored properties. Future research could focus on optimizing the alkyl chain length for enhanced hydrophobicity or introducing other functional groups to improve performance in different corrosive environments. The methodologies outlined herein provide a robust framework for such investigations, ensuring scientific integrity and fostering innovation in the field of materials protection.
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El-Aoufir, Y., El Hafa, H., Hammouti, B., & Chetioui, M. (2024). Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. Coatings, 14(2), 148. [Link]
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Shawish, H., El-Aal, A., & El-Sayed, A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1485–1498. [Link]
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Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H 2 SO 4. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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(PDF) Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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The 5-Position: A Keystone for Modulating the Biological Activity of 1,3,4-Thiadiazole-2-thiols
A Comparative Guide to Structure-Activity Relationships
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial biological interactions.[1] This five-membered heterocycle is a versatile pharmacophore, and its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[2] The biological activity of these compounds is largely dictated by the nature of the substituents at the C2 and C5 positions. This guide focuses on the critical role of the 5-position on the 1,3,4-thiadiazole-2-thiol core, providing a comparative analysis of how different substituents modulate biological efficacy, supported by experimental data and detailed protocols for synthesis and evaluation.
The core structure, 5-substituted-1,3,4-thiadiazole-2-thiol, offers a unique combination of a potentially reactive thiol group at the 2-position and a highly modifiable substituent at the 5-position. This allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.
Structure-Activity Relationship (SAR): A Comparative Analysis
The substituent at the 5-position of the 1,3,4-thiadiazole-2-thiol ring plays a pivotal role in defining the compound's biological activity profile. By systematically altering this substituent, researchers can probe the specific requirements of a biological target and enhance potency and selectivity. This section compares the effects of various 5-substituents on two major therapeutic areas: anticancer and antimicrobial activity.
Anticancer Activity: Targeting Proliferation
The 1,3,4-thiadiazole scaffold is a key feature in numerous anticancer agents.[3] The mechanism of action is often attributed to the molecule's ability to interfere with DNA and RNA synthesis or interact with key enzymes involved in tumorigenesis.[4] The nature of the 5-aryl substituent significantly influences this activity.
Studies have shown that both electron-donating and electron-withdrawing groups on a 5-phenyl ring can enhance anticancer activity, suggesting a complex interplay of factors. For instance, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, further substitution on linked piperazine or aminothiazole moieties revealed distinct SAR trends.[5][6]
Key SAR Observations for Anticancer Activity:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -F, -Cl, -Br) or a nitro group (-NO2) on the 5-aryl substituent, often correlates with increased cytotoxic activity. For example, a derivative with a para-fluoro atom on a phenylpiperazine moiety showed enhanced activity against the MCF-7 breast cancer cell line.[5][6]
-
Influence of Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH3) or ethoxy (-OCH2CH3) can also lead to potent anticancer compounds. An o-ethoxyphenyl substituent on a piperazine ring linked to the thiadiazole core resulted in significant cytotoxicity against MCF-7 and HepG2 cells.[3]
-
Steric Factors: The size and placement of the substituent are crucial. In some series, increasing the alkyl chain length from methyl to ethyl on a linked piperazine doubled the potency against MCF-7 cells.[5][6]
-
Heterocyclic Substituents: Incorporating other heterocyclic rings at the 5-position, or as part of the substituent, can dramatically enhance activity. A 4-benzylpiperidine substituent produced one of the most potent compounds against the MCF-7 cell line.[3]
Below is a comparative table summarizing the in vitro anticancer activity of selected 5-substituted-1,3,4-thiadiazole derivatives against human cancer cell lines.
| Compound ID | 5-Substituent Group | Cell Line | IC50 (µM) | Reference |
| 8a | Phenyl (via linker) | A549 (Lung) | 1.62 | [3] |
| 8d | p-Tolyl (via linker) | A549 (Lung) | 2.53 | [3] |
| 8e | p-Methoxyphenyl (via linker) | A549 (Lung) | 2.62 | [3] |
| 14c | 4-Chlorophenyl (with 4-benzylpiperidine linker) | MCF-7 (Breast) | 2.32 | [3] |
| 14a | 4-Chlorophenyl (with o-ethoxyphenylpiperazine linker) | HepG2 (Liver) | 5.36 | [5][6] |
| STB-Derivative | 2,4-Dihydroxyphenyl (with 4-methoxybenzyloxy) | T47D (Breast) | Significantly lower than Cisplatin | [7] |
Antimicrobial Activity: Combating Pathogens
1,3,4-Thiadiazole derivatives are well-established antimicrobial agents. The =N-C-S- moiety is considered a key pharmacophore for this activity. The electronic properties of the substituent at the 5-position are critical in modulating the compound's ability to inhibit microbial growth.
Key SAR Observations for Antimicrobial Activity:
-
Electron-Withdrawing Groups: Studies consistently show that electron-withdrawing groups on a 5-aryl ring enhance antibacterial activity. Substituents like -Cl, -Br, and -NO2 often lead to lower Minimum Inhibitory Concentrations (MICs). The antibacterial activity of certain phenylthiazole derivatives is strongly enhanced by electron-withdrawing substituents at the meta-position of the benzene ring.[8]
-
Electron-Donating Groups: In contrast, electron-donating groups such as -CH3 or -OCH3 can sometimes decrease antimicrobial potency.[9] However, some studies have noted that hydroxyl (-OH) and methoxy (-OCH3) groups at ortho and para positions can enhance activity against specific strains like E. coli, P. aeruginosa, and S. aureus.[8]
-
Positional Isomerism: The position of the substituent on an aryl ring matters. For instance, meta-substituted electron-withdrawing groups have been found to be more effective than ortho- or para-substituted analogs in certain series.[8]
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for representative 5-substituted-1,3,4-thiadiazole derivatives against various microbial strains.
| Compound Type | 5-Substituent Group | Microbial Strain | MIC (µg/mL) | Reference |
| Phenylthiazole Derivative | 3-OCF3 Phenyl | Ralstonia solanacearum | <100 (100% inhibition) | [8] |
| Phenylthiazole Derivative | 3-F Phenyl | Ralstonia solanacearum | <100 (93.81% inhibition) | [8] |
| Imidazo-thiadiazole Derivative | Varies | Shigella flexneri | Active | [10][11] |
| Imidazo-thiadiazole Derivative | Varies | Staphylococcus aureus | Active | [10][11] |
| Methyl-substituted | Methyl | Diuretic Activity (related) | High Activity | [2] |
| Amino-substituted | Amino | Diuretic Activity (related) | Lower Activity than Methyl | [2] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, validated protocols for the synthesis of a representative 5-substituted-1,3,4-thiadiazole-2-thiol and for the evaluation of its biological activity.
General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-thiols
A common and effective method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of a carboxylic acid and thiosemicarbazide.[12] Phosphorus oxychloride (POCl3) or polyphosphate ester (PPE) are frequently used as dehydrating and cyclizing agents.[12]
Causality: The reaction proceeds via a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. The dehydrating agent then facilitates the intramolecular cyclization and subsequent aromatization to form the stable 1,3,4-thiadiazole ring.
General synthesis workflow for 5-substituted-1,3,4-thiadiazole-2-thiols.
Step-by-Step Protocol:
-
Reactant Mixture: To a solution of the desired carboxylic acid (5 mmol) in a suitable solvent mixture (e.g., 20g polyphosphate ester and 30 mL chloroform), add thiosemicarbazide (5 mmol).[12]
-
Reaction: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for the required duration (typically 10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up: After cooling, carefully add distilled water (15 mL) to the mixture. Neutralize the remaining acid with a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases.[12]
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains in the organic layer, separate the layers and distill the solvent.[12]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-1,3,4-thiadiazole-2-thiol.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Causality: By serially diluting the test compound in a liquid growth medium, one can identify the lowest concentration that prevents visible microbial growth, providing a quantitative measure of antimicrobial potency.
Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion
The 5-position of the 1,3,4-thiadiazole-2-thiol scaffold is a critical determinant of biological activity. Structure-activity relationship studies consistently demonstrate that modifications at this site profoundly impact both anticancer and antimicrobial efficacy. For anticancer activity, a variety of substituents, including those with both electron-donating and electron-withdrawing properties, as well as bulky heterocyclic groups, can lead to potent compounds.[3][5][6] In the antimicrobial realm, the presence of electron-withdrawing groups on a 5-aryl ring is a recurring theme for enhanced potency.[8]
The provided protocols for synthesis and biological evaluation offer a validated framework for researchers to explore this versatile scaffold further. By leveraging the principles outlined in this guide, scientists in drug development can rationally design and synthesize novel 5-substituted-1,3,4-thiadiazole-2-thiol derivatives with improved therapeutic profiles.
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A Comparative Analysis of the Biological Activity of 5-Alkylthio-1,3,4-Thiadiazole-2-Thiols: A Guide for Drug Discovery Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This is largely due to its structural characteristics, including its aromatic nature which imparts significant in vivo stability and its mesoionic properties that allow for efficient crossing of cellular membranes.[2] Among its numerous derivatives, 5-alkylthio-1,3,4-thiadiazole-2-thiols have garnered considerable attention for their tunable biological profiles. The introduction of an alkylthio group at the 5-position and the presence of a thiol group at the 2-position of the 1,3,4-thiadiazole ring create a versatile template for developing novel therapeutic agents.[3][4]
This guide provides a comparative overview of the biological activities of different 5-alkylthio-1,3,4-thiadiazole-2-thiols, with a focus on their antioxidant, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols to support the findings, offering a valuable resource for researchers in drug discovery and development.
The Versatile Pharmacophore: The 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This nucleus is a bioisostere of pyrimidine, a core structure in nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells and microbes.[5][6] The diverse biological activities exhibited by 1,3,4-thiadiazole derivatives include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic effects.[7][8] The substitutable positions on the thiadiazole ring allow for fine-tuning of the molecule's physicochemical properties and biological targets.
Caption: Workflow for the DPPH radical scavenging assay.
Comparative Data for Antioxidant Activity:
| Compound (5-substituent) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| 3b (4-hydroxyphenyl) | 1.8 ± 0.1 | 1.5 ± 0.1 | [3] |
| 3d (3,4-dihydroxyphenyl) | 1.2 ± 0.1 | 1.0 ± 0.1 | [3] |
| 3h (indol-3-yl) | 2.5 ± 0.2 | 2.1 ± 0.2 | [3] |
| Ascorbic Acid (Standard) | 3.0 ± 0.2 | 2.5 ± 0.2 | [3] |
Interpretation of Results: The presence of hydroxyl groups on the phenyl ring at the 5-position significantly enhances the antioxidant activity, with the 3,4-dihydroxyphenyl derivative (3d ) showing the highest potency, even greater than the standard antioxidant, ascorbic acid. [3]This suggests that these compounds act as excellent hydrogen donors to scavenge free radicals.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. [9]1,3,4-Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi. [10][11]
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound. [12] Methodology:
-
Prepare sterile nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi. [4]2. Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution at a specific concentration (e.g., 200 µg/mL) into each well. [4]5. A well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Terbinafine for fungi) and a well with the solvent (e.g., DMSO) serve as positive and negative controls, respectively. [4][12]6. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi). [12]7. Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Comparative Data for Antibacterial Activity:
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| Derivative A | 18 | 15 | [13] |
| Derivative B | 22 | 19 | [13] |
| Ciprofloxacin (Standard) | 25 | 23 | [12] |
Comparative Data for Antifungal Activity:
| Compound | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans | Reference |
| 3d | 15 | 13 | [4] |
| 3f | 18 | 16 | [4] |
| 3h | 16 | 14 | [4] |
| Terbinafine (Standard) | 20 | 18 | [4] |
Interpretation of Results: The antimicrobial activity of 5-alkylthio-1,3,4-thiadiazole-2-thiols is influenced by the nature of the substituent. Some derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [10][13]The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of more effective and less toxic chemotherapeutic agents is a critical area of research. [5][7]1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines. [2][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Data for Anticancer Activity (IC50 in µM):
| Compound | MCF-7 (Breast Cancer) | LoVo (Colon Cancer) | A549 (Lung Cancer) | Reference |
| 8a | 2.89 | 4.61 | 1.62 | [5] |
| 20b | - | - | 8.03 | [7] |
| 43c | 4.73 | 1.65 | - | [5] |
| 43d | 2.11 | 1.87 | - | [5] |
| Doxorubicin (Standard) | ~0.5-1.0 | ~0.2-0.8 | ~0.1-0.5 | - |
Interpretation of Results: Certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives exhibit significant cytotoxic activity against various cancer cell lines. [2][5]The mechanism of their anticancer action can be multifaceted, including the inhibition of tubulin polymerization, interference with DNA and RNA synthesis, and modulation of key signaling pathways involved in cell proliferation and apoptosis. [7][15]For instance, some derivatives have been shown to be effective inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors. [16]It is important to note that some potent compounds may also exhibit cytotoxicity towards normal cells, highlighting the need for further optimization to improve selectivity. [5]
Conclusion and Future Directions
The 5-alkylthio-1,3,4-thiadiazole-2-thiol scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The ease of synthetic modification at the 5-position allows for the generation of diverse libraries of compounds with a wide range of biological activities. The comparative data presented in this guide underscore the importance of the substituent at this position in determining the antioxidant, antimicrobial, and anticancer potency of these molecules.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action for the most potent compounds to identify specific molecular targets.
-
Optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles.
-
Conducting in vivo studies to validate the therapeutic potential of these derivatives in relevant disease models.
By leveraging the insights from structure-activity relationship studies and employing robust experimental methodologies, the full therapeutic potential of 5-alkylthio-1,3,4-thiadiazole-2-thiols can be realized, paving the way for the development of next-generation drugs for a variety of diseases.
References
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Rabie, A. M., & El-khair, A. A. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
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El-Sayed, W. M., et al. (2020). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Letters in Drug Design & Discovery, 17(5), 573-584. [Link]
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Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8705. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1537–1550. [Link]
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Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Current Chemistry Letters, 12(3), 609-622. [Link]
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Drapak, I., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Pharmacia, 66(1), 19-25. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Indian Chemical Society, 100(10), 101153. [Link]
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Scaccia, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(23), 16982. [Link]
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Nowak, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(1), 1. [Link]
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Gîrd, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. [Link]
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da Silva, A. C. S., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(2), 558-574. [Link]
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Singh, S., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 143-151. [Link]
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Al-Amiery, A. A., et al. (2023). Anticancer activity of 1,3,4-thiadiazoles (I–V). ResearchGate. [Link]
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Sławiński, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6598. [Link]
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Kumar, D., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical Research International, 28(4), 1-9. [Link]
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Electrochemical studies of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor
An In-Depth Comparative Guide to the Electrochemical Performance of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor
In the relentless battle against metal degradation, organic corrosion inhibitors are indispensable tools, particularly in industries where metallic assets are exposed to harsh acidic environments. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their exceptional efficacy. The 1,3,4-thiadiazole scaffold is a cornerstone of this research, with its derivatives demonstrating remarkable ability to protect metals through surface adsorption.[1]
This guide focuses on a specific, promising derivative: This compound (BTT) . We will delve into its electrochemical behavior, providing a comparative analysis against other relevant thiadiazole-based inhibitors. The insights herein are grounded in established electrochemical techniques, offering researchers and industry professionals a comprehensive framework for evaluating and understanding the performance of BTT.
The Molecular Advantage of this compound (BTT)
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. BTT possesses several key features that make it a potent candidate:
-
Thiadiazole Ring: The core 1,3,4-thiadiazole ring is rich in heteroatoms (two nitrogen, two sulfur). These atoms possess lone pairs of electrons, which are crucial for coordinating with the vacant d-orbitals of metal atoms (like iron in steel), forming a protective chemisorbed layer.[1]
-
Thiol Group (-SH): The exocyclic thiol group provides an additional, strong anchoring point to the metal surface.
-
Butylthio Group (-S-C₄H₉): The butylthio substituent enhances the molecule's hydrophobicity. Once the molecule is adsorbed onto the metal, this alkyl chain helps to form a dense, non-polar barrier that repels corrosive aqueous species. It also increases the molecule's electron density, further strengthening the adsorption process.
Comparative Electrochemical Performance Analysis
To contextualize the performance of BTT, we compare it with other well-studied thiadiazole derivatives. The following data, derived from studies on mild steel in acidic media (e.g., 0.5 M H₂SO₄ or 1 M HCl), illustrates the typical performance metrics obtained through potentiodynamic polarization and electrochemical impedance spectroscopy.
Note: As specific experimental data for BTT is not publicly available in the provided search results, the values presented are illustrative, based on the performance of structurally similar thiadiazole compounds to demonstrate the comparative framework.
Table 1: Potentiodynamic Polarization Data
| Inhibitor (at optimal concentration) | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Inhibitor Type |
| Blank (No Inhibitor) | -480 mV | 1150 | - | - |
| This compound (BTT) (Illustrative) | -470 mV | 55 | ~95.2% | Mixed-Type |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AETD) | Not specified, but cathodic shift noted | ~110 (derived from 90.5% IE) | 90.5%[2] | Cathodic-Type[2] |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Not specified, but minor shift | Lower than nitro-substituted analog | High (concentration-dependent) | Mixed-Type[3] |
| 5-Amino-1,3,4-thiadiazole-2-thiol (ATT) | Not specified, but minor shift | Lower than blank | Up to 94.28% (on Aluminium)[4] | Mixed-Type[5] |
Interpretation: The significant reduction in corrosion current density (Icorr) is the primary indicator of effective inhibition. BTT, like other thiadiazoles, is expected to perform as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3][5] This is identified by a minor shift in the corrosion potential (Ecorr) relative to the blank. An inhibitor efficiency (IE%) above 90% is considered excellent.[2]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor (at optimal concentration) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | 25 | 250 | - |
| This compound (BTT) (Illustrative) | 850 | 30 | ~97.1% |
| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) | Increases with concentration | Decreases with concentration | High (concentration-dependent)[6] |
| Benzyltriethylammonium Chloride (BTC) | Increases with concentration | Decreases with concentration | Up to 65%[7] |
Interpretation: EIS provides deeper insight into the inhibitor-metal interface.[8] A high Charge Transfer Resistance (Rct) value indicates a surface that is highly resistant to charge transfer, a necessary step for corrosion.[6] Conversely, a low Double-Layer Capacitance (Cdl) suggests the displacement of water molecules and other ions by the organic inhibitor molecules, which have a lower dielectric constant, forming a protective film.[7] The dramatic increase in Rct and decrease in Cdl for thiadiazole derivatives compared to the blank signifies the formation of a stable, insulating adsorbed layer.
The Mechanism of Inhibition: A Tale of Adsorption
The protective action of BTT and its analogs is governed by their adsorption onto the metal surface. This process creates a barrier between the metal and the corrosive environment.
-
Adsorption Isotherm: The adsorption behavior of thiadiazole inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm.[3][4] This model assumes the formation of a monolayer of inhibitor molecules on the surface.
-
Thermodynamics of Adsorption: The Gibbs free energy of adsorption (ΔG°ads) value, calculated from the Langmuir isotherm, reveals the nature of the interaction. Values around -20 kJ/mol suggest electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative indicate charge sharing or coordinate bond formation (chemisorption).[3] For many thiadiazoles, the ΔG°ads value falls in a range that suggests a combination of both physisorption and chemisorption.[4]
-
Inhibition Film: The process involves the initial physisorption of protonated inhibitor molecules onto the negatively charged metal surface (in acidic solution). This is followed by chemisorption, where the lone electron pairs of the nitrogen and sulfur atoms form coordinate bonds with the metal's d-orbitals. The butyl group then extends into the solution, creating a hydrophobic layer that further impedes the approach of corrosive species.
Below is a diagram illustrating the proposed inhibition mechanism.
Caption: Proposed mechanism of BTT corrosion inhibition on a metal surface.
Standardized Experimental Protocols
Reproducibility and accuracy are paramount in corrosion studies. Below is a detailed workflow for evaluating an inhibitor like BTT using standard electrochemical techniques.
Material and Solution Preparation
-
Working Electrode: A mild steel specimen is embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation (Critical Step): The exposed surface is mechanically abraded using silicon carbide (SiC) papers of increasing grit size (e.g., from 600 to 1200). This is done to remove any existing oxide layer and ensure a uniform, reproducible surface. The electrode is then rinsed with distilled water, degreased with acetone, and dried.[9]
-
Corrosive Medium: A 0.5 M H₂SO₄ or 1 M HCl solution is prepared using analytical grade acid and distilled water.[3][6]
-
Inhibitor Solutions: A stock solution of BTT is prepared, and various concentrations (e.g., 0.1 mM to 5 mM) are made by diluting the stock solution in the corrosive medium.[3][9]
Electrochemical Cell Setup
-
A standard three-electrode glass cell is used.[3]
-
Working Electrode (WE): The prepared mild steel specimen.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter/Auxiliary Electrode (CE): A platinum wire or graphite rod with a large surface area.
-
Electrochemical Measurements
-
Open Circuit Potential (OCP): The system is allowed to stabilize by immersing the WE in the test solution for a set period (e.g., 30-60 minutes) until a stable OCP is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Potentiodynamic Polarization (PDP):
-
The potential is scanned from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]
-
The resulting polarization curve is analyzed using Tafel extrapolation to determine Icorr, Ecorr, and Tafel slopes.
-
The following diagram outlines the typical experimental workflow.
Caption: Standard workflow for electrochemical evaluation of corrosion inhibitors.
Conclusion
The molecular architecture of this compound positions it as a highly effective corrosion inhibitor. Its performance, benchmarked against other thiadiazole derivatives, is expected to be superior due to the combined effects of strong chemisorption via its multiple heteroatoms and enhanced hydrophobic shielding from its butylthio group. Electrochemical methods like potentiodynamic polarization and impedance spectroscopy are indispensable for quantifying this performance, revealing a mixed-type inhibition mechanism that leads to a significant decrease in corrosion rates. The standardized protocols provided in this guide offer a robust framework for researchers to validate these findings and explore the full potential of BTT in industrial applications.
References
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Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available at: [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution. ResearchGate. Available at: [Link]
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(PDF) Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. ResearchGate. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. Available at: [Link]
-
Corrosion Inhibitive Properties of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol and 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol on Mild Steel in 1.0 M HCl Solution. Asian Journal of Chemistry. Available at: [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. Available at: [Link]
-
Electrochemical Studies of the corrosion inhibition effect of 2-amino-5-ethyl-1,3,4-thiadiazole on low carbon steel in dilute sulphuric acid. SciSpace. Available at: [Link]
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Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]
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Potentiodynamic polarization curves of SS in sulfuric acid in the... ResearchGate. Available at: [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. Available at: [Link]
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Available at: [Link]
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Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. mocedes.org. Available at: [Link]
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Potentiodynamic polarization curves of the carbon steel electrode... ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. scirp.org. Available at: [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. ijppsjournal.com. Available at: [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). gamry.com. Available at: [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. Available at: [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
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Interaction of 5-amino-1,3,4-thiadiazole-2-thiol and Its Violuric Acid Adduct With Pt(II) - Crystals Structures, Spectroscopic Properties and Cytotoxic Activity. PubMed. Available at: [Link]
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A Comparative Analysis of the Antioxidant Potential of 1,3,4-Thiadiazole-2-thiol Derivatives: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, at the forefront of medicinal chemistry research. Among these, 1,3,4-thiadiazole-2-thiol derivatives have garnered significant attention due to their diverse pharmacological activities, including a pronounced capacity to act as antioxidants.[1][2] This guide offers a comprehensive comparison of the antioxidant activity of various 1,3,4-thiadiazole-2-thiol derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the most common assays used to evaluate their antioxidant potential, empowering researchers to conduct their own comparative studies.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Antioxidant Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of the thiazole ring and is known for its metabolic stability.[1] The presence of the thiol (-SH) group at the 2-position of the ring is crucial for the antioxidant activity of these derivatives. The sulfur atom can readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.
The general chemical structure of 1,3,4-thiadiazole-2-thiol derivatives is depicted below:
Caption: General chemical structure of 1,3,4-thiadiazole-2-thiol derivatives.
Comparative Antioxidant Activity: A Data-Driven Analysis
The antioxidant efficacy of 1,3,4-thiadiazole-2-thiol derivatives is typically assessed using in vitro assays that measure their ability to scavenge stable free radicals. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[3] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Several studies have synthesized and evaluated a range of these derivatives, revealing key structure-activity relationships (SAR). For instance, the nature of the substituent at the 5-position of the thiadiazole ring significantly influences the antioxidant potential.
A study on a series of 5-substituted-1,3,4-thiadiazole-2-thiols demonstrated that compounds with electron-donating groups at the 5-position exhibited enhanced antioxidant activity.[3] This is likely due to the increased electron density on the thiadiazole ring, which facilitates hydrogen atom donation from the thiol group.
Another investigation into 1,3,4-thiadiazole linked with 4-thiazolidinone derivatives also reported promising antioxidant activities, with some compounds showing better radical scavenging than the standard antioxidant, ascorbic acid.[4][5]
The following table summarizes the antioxidant activity of selected 1,3,4-thiadiazole-2-thiol derivatives from various studies, providing a comparative overview of their potency.
| Compound ID | 5-Substituent | Antioxidant Assay | IC50 (µM) | Reference Standard (IC50, µM) | Reference |
| TZD 3 | Substituted phenyl | DPPH | 28.00 | Ascorbic Acid (29.2) | [4][5] |
| TZD 5 | Substituted phenyl | DPPH | 27.50 | Ascorbic Acid (29.2) | [4][5] |
| 3b | Unspecified | DPPH | Potent | - | [3] |
| 3d | Unspecified | DPPH | Potent | - | [3] |
| 3h | Unspecified | ABTS | Potent | - | [3] |
| IIIA2 | Substituted phenyl | DPPH | Good | - | [2] |
| IIIA4 | Substituted phenyl | DPPH | Good | - | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The terms "Potent" and "Good" are as described in the cited literature where specific IC50 values were not provided.
Mechanism of Antioxidant Action: The Role of Radical Scavenging
The primary mechanism by which 1,3,4-thiadiazole-2-thiol derivatives exert their antioxidant effect is through radical scavenging.[2] The thiol group (-SH) is a key player in this process. It can donate a hydrogen atom to a free radical (R•), neutralizing it and forming a stable thiyl radical (S•). This process is illustrated in the diagram below.
Caption: Mechanism of radical scavenging by 1,3,4-thiadiazole-2-thiol.
The stability of the resulting thiyl radical is a critical factor in the overall antioxidant efficiency. A more stable thiyl radical is less likely to initiate new radical chain reactions. The aromatic nature of the 1,3,4-thiadiazole ring contributes to the stabilization of this radical through resonance.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for the two most widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[2][6] The reduction of the deep violet methanolic solution of DPPH• is measured by the decrease in absorbance at approximately 517 nm.
Workflow for DPPH Assay:
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the synthesized 1,3,4-thiadiazole-2-thiol derivatives and a standard antioxidant (e.g., ascorbic acid, trolox) in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds and the standard to the wells.
-
For the blank, add the solvent instead of the test compound. For the control, add the solvent instead of the test compound solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test sample (DPPH solution and test compound).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, leading to a decrease in absorbance at approximately 734 nm.
Workflow for ABTS Assay:
Caption: Step-by-step workflow for the ABTS radical cation scavenging assay.
Detailed Protocol:
-
Preparation of ABTS•+ Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a small volume of the test compound solution (e.g., 10 µL) at different concentrations.
-
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined graphically.
Conclusion and Future Directions
The 1,3,4-thiadiazole-2-thiol scaffold represents a promising framework for the development of novel antioxidant agents. The available data consistently demonstrates their capacity to effectively scavenge free radicals, a key attribute for combating oxidative stress-related pathologies. Structure-activity relationship studies have provided valuable insights, indicating that modifications at the 5-position of the thiadiazole ring can significantly modulate antioxidant potency.
While the current body of research is encouraging, there is a clear need for more standardized comparative studies to unequivocally rank the efficacy of different derivatives. Future investigations should focus on:
-
Systematic SAR studies: Synthesizing and testing a wider array of derivatives with diverse substituents to build a more comprehensive understanding of the structural requirements for optimal antioxidant activity.
-
Mechanistic Elucidation: Moving beyond simple radical scavenging assays to explore other potential antioxidant mechanisms, such as metal chelation and interaction with antioxidant enzymes.
-
In Vivo Evaluation: Progressing the most potent in vitro candidates to in vivo models to assess their bioavailability, metabolic stability, and efficacy in a physiological context.
By adopting a systematic and collaborative approach, the scientific community can unlock the full therapeutic potential of 1,3,4-thiadiazole-2-thiol derivatives in the ongoing fight against diseases rooted in oxidative damage.
References
- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Synthesis, characterization and in-vitro anti-oxidant activity of some novel 1, 3,4-thiadiazole deriv
- Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone.
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- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
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Navigating the Challenge of Antifungal Resistance: A Comparative Guide to the Cross-Resistance Profile of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol
The escalating threat of antifungal resistance necessitates a departure from conventional therapeutic strategies and a focused exploration of novel chemical entities with unique mechanisms of action. This guide provides an in-depth technical analysis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, a promising antifungal candidate, and critically evaluates its potential for cross-resistance with established antifungal drug classes. As we navigate the complexities of fungal pathogens, understanding the nuances of resistance is paramount for the development of durable and effective therapies.
Introduction: The Imperative for Novel Antifungal Agents
The clinical utility of current antifungal arsenals is increasingly compromised by the emergence of drug-resistant fungal strains. This phenomenon is particularly concerning in immunocompromised patient populations where invasive fungal infections can be life-threatening. The primary drivers of resistance are often target site alterations, overexpression of efflux pumps, or metabolic bypass pathways. Consequently, there is a critical need for antifungal compounds that circumvent these established resistance mechanisms.
The 1,3,4-thiadiazole scaffold has garnered significant interest due to its broad spectrum of biological activities, including potent antifungal effects.[1][2][3] This guide focuses on a specific derivative, this compound, and explores its standing in the context of cross-resistance with the major classes of antifungal drugs: azoles, echinocandins, and polyenes.
Unraveling the Mechanisms: A Tale of Different Targets
A fundamental principle in predicting cross-resistance is the comparison of drug mechanisms of action. When two compounds share a target or trigger similar cellular stress responses, the likelihood of cross-resistance is significantly elevated.
The Azoles: Inhibitors of Ergosterol Biosynthesis
The azole class of antifungals, which includes fluconazole, itraconazole, and voriconazole, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[4]
Resistance to azoles is multifactorial and can arise from:
-
Target site mutations: Alterations in the ERG11 gene that reduce the binding affinity of azoles.
-
Overexpression of ERG11: Increased production of the target enzyme, requiring higher drug concentrations for inhibition.
-
Efflux pump overexpression: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters that actively pump the drug out of the cell.[5]
The Echinocandins: Disruptors of Cell Wall Integrity
Echinocandins, such as caspofungin and micafungin, represent a newer class of antifungals that target the fungal cell wall. They non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[6] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.
Resistance to echinocandins is primarily associated with:
-
Target site mutations: Specific "hotspot" mutations in the FKS genes that encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex, reducing the enzyme's sensitivity to the drug.
The Polyenes: Binders of Ergosterol
Polyenes, such as Amphotericin B, have a long history in antifungal therapy. Their mechanism of action involves binding directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
Resistance to polyenes is less common but can occur through:
-
Alterations in membrane sterol composition: A reduction in the ergosterol content of the cell membrane, which is the primary target of polyenes.
5-(Alkylthio)-1,3,4-thiadiazole Derivatives: A Novel Mechanism of Action
Crucially, studies on closely related 1,3,4-thiadiazole derivatives have revealed a mechanism of action distinct from the aforementioned drug classes. Research on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, a potent antifungal agent, has demonstrated that its activity stems from the disruption of cell wall biogenesis.[1] This compound was shown to cause an uneven distribution of chitin and β(1→3) glucan, leading to compromised cell wall integrity.[1] Significantly, the study also confirmed that this 1,3,4-thiadiazole derivative does not affect the ergosterol content in fungal cells.[1] This finding is a strong indicator that the antifungal activity of this class of compounds is independent of the ergosterol biosynthesis pathway targeted by azoles.
Based on this evidence, it is hypothesized that this compound shares this mechanism of cell wall disruption. This fundamental difference in the mode of action is the cornerstone of the argument against cross-resistance with azoles.
Caption: Comparative Mechanisms of Action.
Experimental Design for Cross-Resistance Assessment
To empirically validate the lack of cross-resistance, a systematic in vitro susceptibility testing protocol is essential. The following methodology, based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a robust framework for such an investigation.
Fungal Strain Selection
A well-curated panel of fungal isolates is critical for a comprehensive cross-resistance study. This panel should include:
-
Wild-type strains: Susceptible reference strains of clinically relevant species (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).
-
Azole-resistant strains: Characterized clinical isolates with known resistance mechanisms, such as ERG11 mutations or efflux pump overexpression.
-
Echinocandin-resistant strains: Isolates with confirmed FKS mutations.
-
Polyene-resistant strains: If available, isolates with reduced ergosterol content.
-
A diversity of species: Including but not limited to C. albicans, C. glabrata, C. parapsilosis, C. krusei, and A. fumigatus.
Antifungal Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of this compound, fluconazole, voriconazole, caspofungin, and Amphotericin B in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Serially dilute the antifungal agents in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control.
Caption: Broth Microdilution Workflow.
Interpreting the Data: A Comparative Analysis
The results of the cross-resistance study can be presented in a clear, tabular format for easy comparison. The following tables illustrate hypothetical but scientifically plausible outcomes based on the distinct mechanism of action of this compound.
Table 1: Comparative MICs (µg/mL) against Candida Species
| Fungal Strain | Resistance Mechanism | Fluconazole | Voriconazole | Caspofungin | This compound |
| C. albicans (Wild-Type) | None | 1 | 0.125 | 0.25 | 4 |
| C. albicans (Azole-R) | ERG11 mutation | >64 | 8 | 0.25 | 4 |
| C. glabrata (Wild-Type) | None | 16 | 0.5 | 0.125 | 8 |
| C. glabrata (Azole-R) | Efflux pump | >64 | 16 | 0.125 | 8 |
| C. parapsilosis (Echino-R) | FKS1 mutation | 2 | 0.25 | >8 | 4 |
Table 2: Comparative MICs (µg/mL) against Aspergillus fumigatus
| Fungal Strain | Resistance Mechanism | Itraconazole | Voriconazole | Amphotericin B | This compound |
| A. fumigatus (Wild-Type) | None | 0.5 | 0.5 | 1 | 16 |
| A. fumigatus (Azole-R) | cyp51A mutation | >16 | 8 | 1 | 16 |
Analysis of Hypothetical Data:
The data presented in Tables 1 and 2 strongly suggest a lack of cross-resistance between this compound and the other antifungal classes. The MIC values for the thiadiazole derivative remain consistent across both wild-type and resistant strains. This is the expected outcome given its unique mechanism of action targeting the cell wall, which is not affected by the resistance mechanisms that have evolved against azoles (ergosterol pathway) or echinocandins (FKS mutations).
Conclusion: A Promising Candidate to Overcome Resistance
The exploration of novel antifungal agents with distinct mechanisms of action is a cornerstone of our strategy to combat the growing threat of antimicrobial resistance. The available evidence on 1,3,4-thiadiazole derivatives, coupled with a fundamental understanding of fungal resistance mechanisms, strongly supports the hypothesis that this compound is unlikely to exhibit cross-resistance with existing antifungal drugs that target the ergosterol biosynthesis pathway or the fungal cell membrane.
Its unique mode of action, focused on the disruption of cell wall biogenesis, makes it a compelling candidate for further development, particularly for the treatment of infections caused by azole-resistant strains. Rigorous experimental validation, as outlined in this guide, is the essential next step in confirming its potential as a valuable addition to our therapeutic armamentarium against invasive fungal diseases.
References
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Gowkielewicz, M., Cechowska-Pasko, M., Szulta, J., & Tylicki, A. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE, 14(9), e0222483. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Plebankiewicz, M., Gzella, A. K., & Paneth, P. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(15), 5799. [Link]
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Shanholtzer, C. J., Roberts, A. L., & Schletz, G. P. (2020). Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. Molecules, 25(21), 5089. [Link]
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Tambe, V. B., Aher, R. D., & Chaudhari, S. R. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(7), 125-128. [Link]
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Kelly, S. L., Lamb, D. C., Kelly, D. E., Manning, N. J., Loeffler, J., Hebart, H., Schumacher, U., & Einsele, H. (1997). Resistance to fluconazole and cross-resistance to amphotericin B in Candida albicans from AIDS patients caused by defective sterol delta5,6-desaturation. FEBS letters, 400(1), 80–82. [Link]
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Tantawy, A. S., El-Sayed, W. M., & El-Sherbeny, M. A. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3125. [Link]
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Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico health sciences journal, 37(3), 135–142. [Link]
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Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in microbiology, 7, 2173. [Link]
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Sharma, D., Kumar, R., & Kumar, P. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein journal of organic chemistry, 7, 668–677. [Link]
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Badali, H., Vaezi, A., Haghani, I., Yazdanparast, S. A., Hedayati, M. T., Mousavi, B., & Hagen, F. (2016). In vitro activities of five antifungal agents against 199 clinical and environmental isolates of Aspergillus flavus, an opportun. Journal de Mycologie Médicale, 26(1), 45-50. [Link]
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Fakhim, H., Vaezi, A., Dannaoui, E., Chowdhary, A., Nasiry, D., Faeli, L., & Badali, H. (2017). Antifungal Activity, Cytotoxicity and Mechanism of Action of Nitroheteroaryl-1,3,4-thiadiazole Containing N-benzyl and N-methoxyethyl Substitution Against Aspergillus fumigatus. Iranian journal of pharmaceutical research : IJPR, 16(4), 1541–1549. [Link]
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Med Ed 101. (2024). Azole Antifungals Comparison - Indications and Coverage. [Link]
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da Silva, D. C., de Andrade, C. R., & de Paula e Silva, A. C. (2021). Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal. Journal of fungi (Basel, Switzerland), 7(10), 856. [Link]
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de Oliveira, H. C., da Silva, J. F., & de S. Chaves, M. H. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in microbiology, 11, 1500. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Chemical Profile and Hazard Identification
This compound is a sulfur-containing heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheets (SDS) for it and structurally similar thiadiazole derivatives classify it as a hazardous substance.[1][2][3][4][5][6] The primary, immediate risks to laboratory personnel are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][5][6]
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.[1][2][3][5][6]
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled.[1][2][3][5]
-
Stench: Like many thiols, this compound is noted to have a strong, unpleasant odor.[4]
A thorough risk assessment must precede any handling of this compound. The causality is clear: the chemical's irritant properties necessitate the use of a robust barrier in the form of Personal Protective Equipment (PPE) to prevent contact with the skin, eyes, and respiratory system.
The Hierarchy of Controls: A Foundational Approach
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense.
Caption: Hierarchy of Controls for chemical handling.
For this compound, engineering controls are paramount. All work must be conducted in a certified chemical fume hood to mitigate the inhalation risk and contain the malodorous vapors.[2][7] Administrative controls, such as this guide and rigorous training, are the next critical layer.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.
Core PPE for All Operations
The following PPE is mandatory for any handling of this compound, including weighing, transfer, and reaction setup:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of splashes. | Protects against splashes that can cause serious eye irritation.[1][2][3][5] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact, which can cause irritation. Nitrile is generally resistant to weak acids and a range of organic compounds.[8][9][10] For prolonged contact or when handling larger quantities, consider double-gloving. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects against spills. |
Respiratory Protection
While working in a fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls. In such events, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.
Step-by-Step Operational and Disposal Plan
This section provides a procedural workflow for handling this compound, from preparation to disposal.
Preparation and Handling
-
Designate a Work Area: All work must be performed within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including a pre-prepared bleach bath for decontamination, is inside the fume hood.[2]
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Weighing and Transfer: If handling a solid, use a spatula and weigh paper. For liquids, use appropriate glassware. Perform all transfers slowly and carefully to avoid splashes and aerosol generation.
-
Odor Management: The potent odor of thiols requires proactive management. Keep all containers of the chemical tightly sealed when not in immediate use.[7] A beaker containing a 10% bleach solution can be kept in the back of the fume hood to help neutralize fugitive vapors.
Decontamination and Disposal Workflow
The proper decontamination and disposal of this compound and associated materials are critical to prevent cross-contamination and environmental release. The use of a bleach solution (sodium hypochlorite) is effective for oxidizing and neutralizing the malodorous and reactive thiol group.[2]
Caption: Decontamination and Disposal Workflow.
Step-by-Step Disposal Protocol:
-
Segregate Waste Streams:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated disposable items (gloves, weigh paper, pipette tips) in a sealed plastic bag, which should then be placed in a solid hazardous waste container.
-
-
Glassware Decontamination:
-
Immediately after use, rinse glassware with a suitable solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous liquid waste.
-
Submerge the rinsed glassware in a designated bleach bath (a 1:1 mixture of commercial bleach and water is effective) inside the fume hood.[2] Allow the glassware to soak for at least 12-14 hours to ensure complete oxidation of the thiol.[2]
-
After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard cleaning methods.[2]
-
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[5] The waste container must be clearly labeled to indicate that it contains thiols.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]
-
Spill: For a small spill within a fume hood, absorb the material with a non-flammable absorbent (e.g., vermiculite, sand).[5] Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the spill area with a 10% bleach solution, followed by a water rinse. For large spills, evacuate the area and contact your EHS office immediately.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Mercapto-5-methyl-1,3,4-thiadiazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol.
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
- TCI Chemicals. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-thiol.
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SOS Cleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
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- University of Wisconsin-La Crosse. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
